Clorgyline hydrochloride
Description
Properties
IUPAC Name |
3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO.ClH/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15;/h1,5-6,10H,4,7-9H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAZDLONIUABKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045778 | |
| Record name | N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17780-75-5 | |
| Record name | Clorgyline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17780-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorgyline hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017780755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLORGILINE HYDROCHLORIDE | |
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| Record name | N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propynylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CLORGILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38V165133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Tool: A Technical History of Clorgyline in Monoamine Oxidase Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Clorgyline, a selective and irreversible inhibitor of monoamine oxidase-A (MAO-A), stands as a pivotal tool in the annals of neuropharmacology. Though never commercialized as a therapeutic, its discovery and application were instrumental in unraveling the distinct roles of the two principal forms of monoamine oxidase, MAO-A and MAO-B. This technical guide delves into the history of Clorgyline's discovery, its biochemical properties, and its enduring utility as a research tool. We provide a compilation of its inhibitory activity, detailed experimental protocols for its use in in vitro and in vivo settings, and visualizations of the biochemical pathways and experimental workflows it helps to elucidate. This document serves as a comprehensive resource for researchers employing or investigating selective MAO-A inhibition.
A Historical Perspective: The Unveiling of MAO-A and the Advent of Clorgyline
The journey to understanding the complexities of monoamine metabolism was significantly advanced by the development of specific pharmacological probes. In the mid-20th century, monoamine oxidase was known to be a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine. However, the existence of distinct forms of this enzyme was not yet appreciated.
The breakthrough came in 1968 when J.P. Johnston, working at the pharmaceutical company May & Baker, utilized a novel compound, then designated M&B 9302 , to probe MAO activity in brain tissue.[1] This compound, later named Clorgyline , exhibited a peculiar inhibitory profile. Johnston's seminal work, published in Biochemical Pharmacology, demonstrated that M&B 9302 potently inhibited the oxidation of serotonin and norepinephrine at low concentrations, while having a much weaker effect on the oxidation of benzylamine. This led to the groundbreaking hypothesis of two distinct forms of MAO: a "Type A" enzyme, sensitive to Clorgyline and responsible for the metabolism of serotonin and norepinephrine, and a "Type B" enzyme, resistant to Clorgyline and more active towards substrates like benzylamine and phenylethylamine.
The introduction of Clorgyline, alongside the selective MAO-B inhibitor deprenyl (selegiline), provided researchers with the essential pharmacological tools to dissect the specific physiological and pathological roles of each MAO isoform. This has had profound implications for understanding mood disorders, neurodegenerative diseases, and the mechanism of action of various psychotropic drugs.
Biochemical Profile and Mechanism of Action
Clorgyline is classified as a "suicide" or mechanism-based irreversible inhibitor of MAO-A. Its inhibitory action involves the covalent modification of the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme. The propargyl group of Clorgyline is oxidized by MAO-A, leading to the formation of a reactive intermediate that then forms an adduct with the N5 atom of the FAD cofactor, rendering the enzyme inactive.
The selectivity of Clorgyline for MAO-A over MAO-B is a key feature that has made it an invaluable research tool. This selectivity is thought to arise from differences in the topology of the active site cavities of the two isoenzymes.
Quantitative Inhibitory Activity
The potency and selectivity of Clorgyline have been quantified in numerous studies. The following tables summarize key inhibitory constants (IC₅₀ and Kᵢ values) from the literature.
Table 1: In Vitro Inhibitory Potency of Clorgyline against MAO-A
| Enzyme Source | Substrate | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Human Recombinant | Kynuramine | 2.99 | - | [4] |
| Human MAO-A | p-Tyramine | 11 | - | [5] |
| Rat Brain Mitochondria | Serotonin | - | 54 | ApexBio |
Table 2: In Vitro Inhibitory Potency of Clorgyline against MAO-B
| Enzyme Source | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Human Recombinant | Benzylamine | 1.9 | - | ApexBio |
| Human MAO-B | p-Tyramine | >100 | 58 | ApexBio |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Clorgyline.
In Vitro MAO-A Inhibition Assay (Radiometric Method)
This protocol describes a classic method for determining the inhibitory potential of compounds against MAO-A using a radiolabeled substrate.
Materials:
-
Rat brain mitochondria preparation (as a source of MAO-A)
-
[¹⁴C]-Serotonin (5-hydroxytryptamine)
-
Clorgyline (or test inhibitor)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
-
Microcentrifuge tubes
-
Water bath
Procedure:
-
Enzyme Preparation: Prepare a suspension of rat brain mitochondria in phosphate buffer to a final protein concentration of approximately 0.5 mg/mL.
-
Inhibitor Incubation: In microcentrifuge tubes, pre-incubate 100 µL of the mitochondrial suspension with varying concentrations of Clorgyline (typically from 10⁻¹⁰ M to 10⁻⁵ M) or the test compound for 15 minutes at 37°C. A control tube with buffer instead of inhibitor should be included.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of [¹⁴C]-Serotonin (final concentration ~100 µM).
-
Incubation: Incubate the reaction mixture for 20 minutes at 37°C in a shaking water bath.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 2 M HCl.
-
Extraction of Metabolites: Add 500 µL of an organic solvent (e.g., ethyl acetate) to each tube to extract the deaminated [¹⁴C]-metabolites. Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes.
-
Quantification: Transfer a 400 µL aliquot of the organic phase to a scintillation vial, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Clorgyline concentration compared to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis for Measuring Monoamine Levels
This protocol outlines the use of in vivo microdialysis in rodents to assess the effect of Clorgyline on extracellular levels of monoamine neurotransmitters.[6][7][8]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Clorgyline
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat) and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the brain region of interest (e.g., striatum, prefrontal cortex).
-
Slowly lower the microdialysis probe to the target coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, connect the probe to the perfusion pump and fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60-120 minutes to establish stable baseline levels of neurotransmitters.
-
Administer Clorgyline to the animal (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using an HPLC system with electrochemical detection to quantify the concentrations of serotonin, dopamine, norepinephrine, and their metabolites.
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels for each animal.
-
Perform statistical analysis to determine the significance of the changes in neurotransmitter levels following Clorgyline administration.
-
Visualizing the Impact of Clorgyline
Signaling Pathway: Monoamine Metabolism
The following diagram illustrates the metabolic pathway of key monoamines and the point of inhibition by Clorgyline.
Experimental Workflow: Characterization of a Novel MAO-A Inhibitor
This diagram outlines a typical workflow for the discovery and characterization of new MAO-A inhibitors, a process where Clorgyline serves as a crucial reference compound.
References
- 1. Some observations upon a new inhibitor of monoamine oxidase in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-(2,4-dichlorophenoxy)propyl)-N-methylprop-2-yn-1-amine hydrochloride 97% | CAS: 17780-75-5 | AChemBlock [achemblock.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clorgyline-induced increases in presynaptic DA: changes in the behavioral and neurochemical effects of amphetamine using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 8. Effects of selective monoamine oxidase inhibitors on the in vivo release and metabolism of dopamine in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biochemical Profile of Clorgyline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clorgyline hydrochloride is a potent, selective, and irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme pivotal in the metabolism of monoamine neurotransmitters. This technical guide provides an in-depth exploration of the biochemical properties of this compound, including its mechanism of action, enzyme kinetics, and substrate specificity. Detailed experimental protocols for key assays and visualizations of the affected signaling pathways are presented to facilitate further research and drug development endeavors.
Introduction
This compound, chemically known as N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propyn-1-amine hydrochloride, is a well-characterized pharmacological tool and a prototypical selective inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme responsible for the oxidative deamination of several important neurotransmitters, including serotonin, norepinephrine, and dopamine.[3] By irreversibly inhibiting MAO-A, Clorgyline leads to an accumulation of these neurotransmitters in the brain, a mechanism that underlies its potent antidepressant effects.[4] This guide delves into the core biochemical characteristics of this compound, offering a comprehensive resource for researchers in neuroscience and pharmacology.
Mechanism of Action
This compound exerts its primary effect through the irreversible inhibition of MAO-A.[1][2][3] This inhibition is covalent in nature, involving the formation of a stable adduct with the FAD cofactor at the active site of the enzyme.[5] The propargyl group in Clorgyline's structure is crucial for this irreversible binding. While highly selective for MAO-A, Clorgyline exhibits significantly lower affinity for the MAO-B isoform.[1][3][6]
Beyond its primary target, Clorgyline has been shown to interact with other receptors, albeit with lower affinity. It is a potent inhibitor of the σ1 receptor and binds with very high affinity to the I2 imidazoline receptor, which is an allosteric site on the monoamine oxidase enzyme.[6][7]
Quantitative Biochemical Data
The following tables summarize the key quantitative data regarding the inhibitory activity and receptor binding profile of this compound.
| Target | Inhibition/Binding Constant | Value | Reference |
| MAO-A | Ki | 0.054 µM | [1][3] |
| IC50 | 0.0012 µM - 0.004 µM | [2][3] | |
| MAO-B | Ki | 58 µM | [1][3] |
| IC50 | 1.9 µM | [3] | |
| σ1 Receptor | IC50 | 31 nM | [1][6] |
| I2 Imidazoline Receptor | Ki | 40 pM | [7] |
Table 1: Inhibitory and Binding Constants of this compound.
Experimental Protocols
In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay
This protocol outlines a common method for determining the inhibitory potential of a compound, such as this compound, against MAO-A. This assay is based on the measurement of hydrogen peroxide (H₂O₂), a byproduct of MAO-A activity, using a fluorometric method.
Materials:
-
Recombinant human MAO-A enzyme
-
This compound (as a reference inhibitor)
-
p-Tyramine (substrate)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other suitable fluorescent probe)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or DMSO).
-
Prepare a series of dilutions of this compound in Assay Buffer to generate a range of concentrations for IC50 determination.
-
Prepare a working solution of p-tyramine in Assay Buffer.
-
Prepare a detection reagent mixture containing HRP and Amplex Red in Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a small volume of the diluted this compound solution or the vehicle control.
-
Add the recombinant human MAO-A enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the p-tyramine substrate solution to each well.
-
Incubate the plate for a specific time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the detection reagent mixture.
-
Incubate for a short period (e.g., 5-10 minutes) protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of MAO-A inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for in vitro MAO-A Inhibition Assay.
Signaling Pathways
This compound's primary impact is on the metabolic pathways of monoamine neurotransmitters. By inhibiting MAO-A, it prevents the degradation of serotonin, norepinephrine, and to a lesser extent, dopamine, leading to their increased synaptic availability.
Monoamine Neurotransmitter Metabolism and the Site of Clorgyline Action.
Conclusion
This compound remains an invaluable tool in neuropharmacological research due to its high potency and selectivity as an irreversible inhibitor of MAO-A. Understanding its detailed biochemical properties, including its kinetics and effects on signaling pathways, is crucial for its application in basic research and as a reference compound in the development of novel therapeutics for mood disorders and other neurological conditions. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted actions of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. bioassaysys.com [bioassaysys.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of clorgyline on noradrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Effects of clorgyline and pargyline on deaminated metabolites of norepinephrine, dopamine and serotonin in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Clorgyline Hydrochloride on Neurotransmitter Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clorgyline hydrochloride, a selective and irreversible inhibitor of monoamine oxidase-A (MAO-A), has been a pivotal tool in neuroscience research for decades. Its potent and specific mechanism of action provides a powerful means to investigate the metabolic pathways of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. This technical guide offers an in-depth exploration of the effects of clorgyline on neurotransmitter metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology, drug discovery, and development.
Introduction
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, playing a crucial role in regulating their intracellular levels.[1] There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE), and also acts on dopamine (DA).[1]
Clorgyline is a propargylamine compound that acts as a potent, selective, and irreversible inhibitor of MAO-A.[2][3] This specificity makes it an invaluable research tool for elucidating the physiological and behavioral consequences of elevated synaptic concentrations of serotonin and norepinephrine. Understanding the precise effects of clorgyline on neurotransmitter metabolism is fundamental for interpreting experimental results and for the development of novel therapeutic agents targeting the monoaminergic system.
Mechanism of Action
Clorgyline's primary mechanism of action is the irreversible inhibition of the MAO-A enzyme. By binding to the active site of MAO-A, clorgyline prevents the breakdown of its primary substrates. This leads to an accumulation of serotonin and norepinephrine within the presynaptic neuron, resulting in increased availability for vesicular packaging and subsequent synaptic release. While dopamine is a substrate for both MAO-A and MAO-B, the inhibition of MAO-A by clorgyline also impacts dopamine metabolism, leading to a reduction in its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[1][4]
Quantitative Effects on Neurotransmitter and Metabolite Levels
The administration of clorgyline leads to significant and measurable changes in the concentrations of monoamine neurotransmitters and their metabolites in various brain regions. The following tables summarize quantitative data from several key studies, highlighting the dose-dependent and region-specific effects of clorgyline.
| Species | Brain Region | Dose (mg/kg) | Duration | Neurotransmitter/Metabolite | Change | Reference |
| Rat | Striatum | 4 | Acute | Dopamine | Increase | [1] |
| Rat | Striatum | 4 | Acute | DOPAC | Decrease | [1] |
| Rat | Striatum | 4 | Acute | HVA | Decrease | [1] |
| Rat | Striatum | 1 | Chronic (21 days) | Dopamine | Increase | [4] |
| Rat | Striatum | 1 | Chronic (21 days) | DOPAC | Decrease | [4] |
| Rat | Striatum | 1 | Chronic (21 days) | HVA | Decrease | [4] |
| Rat | Forebrain | 1 | Chronic (4 weeks) | Dopamine | Increase | [5] |
| Rat | Forebrain | 1 | Chronic (4 weeks) | Serotonin | Increase | [5] |
| Rat | Whole Brain | up to 10 | Acute | Serotonin | Increase | [6] |
| Mouse | Striatum | 0.5, 1.5, 3 | 28 days | Serotonin | Significant Increase | [7] |
| Mouse | Striatum | 0.5, 1.5, 3 | 28 days | Norepinephrine | Significant Increase | [7] |
| Mouse | Striatum | 0.5, 1.5, 3 | 28 days | Dopamine | No significant change | [7] |
| Mouse | Striatum | 0.5, 1.5, 3 | 28 days | DOPAC | Decrease | [7] |
Table 1: Effects of Clorgyline on Neurotransmitter and Metabolite Levels
| Enzyme Source | Inhibitor | IC50 | Reference |
| Human MAO-A | Clorgyline | 11 nM | [8][9] |
| Rat MAO-A | Clorgyline | 2.99 nM | [10] |
Table 2: In Vitro Inhibition of MAO-A by Clorgyline
Experimental Protocols
In Vivo Administration and Sample Collection
Objective: To assess the in vivo effects of clorgyline on neurotransmitter levels in the rodent brain.
Materials:
-
This compound (Sigma-Aldrich)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Experimental animals (e.g., male Wistar rats or FVB/N mice)[11][12]
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Dissection tools
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Drug Preparation: Dissolve this compound in sterile PBS to the desired concentration (e.g., for a 1 mg/kg dose in a 250g rat receiving a 1 mL injection, the concentration would be 0.25 mg/mL).[11] Ensure the solution is clear and free of precipitates.[11]
-
Animal Handling and Dosing: Acclimate animals to the housing conditions for at least one week prior to the experiment. Administer clorgyline or vehicle (PBS) via i.p. injection. For chronic studies, injections are typically performed daily for a period of 21 to 28 days.[11][12]
-
Tissue Collection: At the designated time point after the final injection, euthanize the animals according to approved institutional protocols.
-
Brain Dissection: Rapidly dissect the brain and isolate specific regions of interest (e.g., striatum, cortex, hypothalamus) on a cold surface.
-
Sample Preservation: Immediately freeze the dissected brain tissue in liquid nitrogen and store at -80°C until analysis.
MAO-A Activity Assay
Objective: To determine the in vitro inhibitory potency of clorgyline on MAO-A activity.
Materials:
-
Purified human MAO-A enzyme (e.g., Sigma-Aldrich, Cat. No. M7316)[9]
-
This compound
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Detection reagents (e.g., horseradish peroxidase, Amplex Red)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Dilute the purified MAO-A enzyme in assay buffer to the desired concentration. Prepare a serial dilution of clorgyline in the appropriate solvent (e.g., 10% DMSO).[8]
-
Pre-incubation: Add the MAO-A enzyme to the wells of a 96-well plate. Add different concentrations of clorgyline to the wells and pre-incubate for a specified time (e.g., 15 minutes at 25°C) to allow for inhibitor binding.[8][9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate (p-tyramine) to each well.
-
Signal Detection: The reaction produces hydrogen peroxide (H₂O₂), which can be detected using a coupled reaction with horseradish peroxidase and a fluorometric probe like Amplex Red. Measure the fluorescence signal over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each clorgyline concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Pathways and Workflows
Monoamine Neurotransmitter Metabolism Pathway
The following diagram illustrates the metabolic pathways of serotonin and norepinephrine and the point of inhibition by clorgyline.
Caption: Monoamine metabolism pathways and clorgyline's point of inhibition.
Experimental Workflow for In Vivo Clorgyline Studies
This diagram outlines the typical workflow for an in vivo study investigating the effects of clorgyline.
Caption: A typical experimental workflow for in vivo clorgyline studies.
Conclusion
This compound remains an indispensable pharmacological tool for investigating the intricacies of monoamine neurotransmitter metabolism. Its selective and irreversible inhibition of MAO-A provides a robust method for elevating synaptic levels of serotonin and norepinephrine, thereby allowing for detailed studies of their downstream physiological and behavioral effects. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize clorgyline in their studies. The provided visualizations of the metabolic pathways and experimental workflows serve to further clarify the mechanisms and methodologies involved. A thorough understanding of clorgyline's effects is crucial for the continued exploration of the monoaminergic system and the development of novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monoamine oxidase-dependent metabolism of dopamine in the striatum and substantia nigra of L-DOPA-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of effect of chronic clorgyline or selegiline on dopamine and serotonin transporters in rat caudate-putamen or nucleus accumbens septi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chronic clorgyline and pargyline increase apomorphine-induced stereotypy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture and Synthesis of Clorgyline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clorgyline hydrochloride, a potent and irreversible inhibitor of monoamine oxidase A (MAO-A), has been a valuable tool in neuropharmacological research. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for this compound. The content herein is intended to furnish researchers and drug development professionals with the foundational knowledge required for its synthesis and further investigation. All quantitative data is presented in structured tables, and the synthetic methodology is accompanied by a detailed experimental protocol.
Chemical Structure and Properties
This compound, systematically named N-(3-(2,4-dichlorophenoxy)propyl)-N-methylprop-2-yn-1-amine hydrochloride, is a synthetic compound belonging to the class of propargylamines.[1] Its structure is characterized by a 2,4-dichlorophenoxy moiety linked via a propyl chain to a tertiary amine, which is further substituted with a methyl and a propargyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-(3-(2,4-dichlorophenoxy)propyl)-N-methylprop-2-yn-1-amine hydrochloride | [1] |
| CAS Number | 17780-75-5 | [1] |
| Molecular Formula | C₁₃H₁₆Cl₃NO | [1] |
| Molecular Weight | 308.63 g/mol | [1] |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in water, DMSO, and ethanol | [2] |
| Purity | Typically >98% |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be logically divided into the formation of key intermediates followed by the final assembly and salt formation. The general synthetic strategy involves the preparation of a substituted phenoxypropyl halide, which is then used to alkylate a suitable amine precursor.
Synthetic Pathway
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis.
Step 1: Synthesis of 3-(2,4-dichlorophenoxy)propyl-1-bromide
-
Materials: 2,4-Dichlorophenol, 1,3-dibromopropane, potassium carbonate (anhydrous), acetone.
-
Procedure:
-
To a stirred solution of 2,4-dichlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add 1,3-dibromopropane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-(2,4-dichlorophenoxy)propyl-1-bromide as a colorless oil.
-
Step 2: Synthesis of Norclorgyline (N-(3-(2,4-dichlorophenoxy)propyl)prop-2-yn-1-amine)
-
Materials: 3-(2,4-dichlorophenoxy)propyl-1-bromide, propargylamine, triethylamine, acetonitrile.
-
Procedure:
-
Dissolve 3-(2,4-dichlorophenoxy)propyl-1-bromide (1.0 eq) in acetonitrile.
-
Add triethylamine (1.5 eq) to the solution.
-
To this mixture, add propargylamine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Norclorgyline.
-
Purify the product by column chromatography on silica gel.
-
Step 3: N-Methylation to form Clorgyline (free base)
-
Materials: Norclorgyline, methyl iodide, potassium carbonate (anhydrous), acetone.
-
Procedure:
-
Dissolve Norclorgyline (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
To the stirred suspension, add methyl iodide (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The resulting residue is the crude Clorgyline free base, which can be purified by column chromatography if necessary.
-
Step 4: Hydrochloride Salt Formation
-
Materials: Clorgyline (free base), hydrochloric acid solution in diethyl ether (or other suitable solvent), anhydrous diethyl ether.
-
Procedure:
-
Dissolve the crude or purified Clorgyline free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a white solid.
-
Quantitative Data
Table 2: Representative Quantitative Data for the Synthesis of this compound
| Step | Product | Typical Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 1 | 3-(2,4-dichlorophenoxy)propyl-1-bromide | 75-85 | N/A (Oil) | ¹H NMR: Characteristic peaks for the aromatic protons, the propyl chain, and the terminal bromine. |
| 2 | Norclorgyline | 60-70 | N/A (Oil) | ¹H NMR: Appearance of a singlet for the acetylenic proton and signals for the propargyl group. IR: C≡C-H stretch. |
| 3 | Clorgyline (free base) | 80-90 | N/A (Oil) | ¹H NMR: Appearance of a singlet for the N-methyl group. |
| 4 | This compound | >95 (from free base) | ~175-180 | IR: Broad N-H stretch from the ammonium salt. |
Note: Yields are representative and may vary based on reaction scale and purification methods. Spectroscopic data should be fully characterized for each batch.
Conclusion
This technical guide has detailed the chemical structure and a reliable synthetic route for this compound. The provided experimental protocols offer a practical framework for its laboratory-scale preparation. The synthesis is robust, proceeding through well-established organic transformations. For researchers in neuropharmacology and medicinal chemistry, this guide serves as a foundational resource for obtaining this compound for further biological evaluation and the development of novel MAO-A inhibitors. It is imperative that all synthesis and handling of this compound be conducted by qualified personnel in a controlled laboratory setting, adhering to all relevant safety protocols.
References
The Pharmacokinetics and Pharmacodynamics of Clorgyline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clorgyline hydrochloride is a potent, selective, and irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of key neurotransmitters. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of clorgyline, drawing from available preclinical and clinical data. While extensive pharmacodynamic information exists, detailing its mechanism of action and effects on neurochemical pathways, comprehensive pharmacokinetic data in humans remains limited. This document summarizes the current state of knowledge, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and development.
Introduction
Clorgyline is a propargylamine derivative that selectively and irreversibly inhibits monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[2] By inhibiting MAO-A, clorgyline increases the synaptic availability of these neurotransmitters, a mechanism that underlies its potent antidepressant effects.[3] Although it has been extensively used as a research tool to understand the role of MAO-A in neuropsychiatric disorders, clorgyline was never commercially marketed as an antidepressant.[1] This guide aims to consolidate the available technical information on the pharmacokinetics and pharmacodynamics of this compound to serve as a resource for researchers and drug development professionals.
Pharmacodynamics
The primary pharmacodynamic effect of clorgyline is the selective and irreversible inhibition of MAO-A. This inhibition leads to a cascade of downstream effects on neurotransmitter systems.
Mechanism of Action
Clorgyline acts as a "suicide" inhibitor of MAO-A.[4] It contains a propargylamine moiety that covalently binds to the FAD cofactor of the enzyme, leading to its irreversible inactivation.[4] This selective inhibition of MAO-A results in a significant reduction in the breakdown of its primary substrates.
Signaling Pathway
The inhibition of MAO-A by clorgyline directly impacts monoaminergic neurotransmission. By preventing the degradation of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) in the presynaptic neuron, clorgyline increases their concentration in the cytoplasm, leading to enhanced vesicular storage and subsequent release into the synaptic cleft. This results in increased activation of postsynaptic receptors.
References
- 1. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategy for the formation of parametric images under conditions of low injected radioactivity applied to PET studies with the irreversible monoamine oxidase A tracers [11C]clorgyline and deuterium-substituted [11C]clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Inhibition of Monoamine Oxidase-A by Clorgyline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorgyline, an irreversible inhibitor of monoamine oxidase (MAO), demonstrates a pronounced selectivity for the MAO-A isoform over MAO-B. This technical guide provides an in-depth overview of the quantitative measures of this selectivity, detailed experimental protocols for its determination, and a visualization of the biochemical pathways involved. Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters, and the selective inhibition of MAO-A has significant implications for the treatment of depression and anxiety disorders.[1][2]
Data Presentation: Quantitative Selectivity of Clorgyline
The selectivity of clorgyline hydrochloride for MAO-A is quantified through inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower value indicates a higher potency of inhibition. The data consistently shows that significantly lower concentrations of clorgyline are required to inhibit MAO-A compared to MAO-B.
| Parameter | MAO-A | MAO-B | Selectivity Ratio (MAO-B / MAO-A) | Reference |
| Ki | 0.054 µM | 58 µM | ~1074 | [1][2] |
| IC50 | 0.0012 µM (1.2 nM) | 1.9 µM | ~1583 | [1] |
| IC50 | 1.1 nM | - | - | [3] |
| IC50 | 11 nM | - | - | [4] |
| IC50 | 2.99 nM | - | - | [5] |
Experimental Protocols
The determination of clorgyline's selectivity for MAO-A involves in vitro enzyme inhibition assays. Below are detailed methodologies for commonly employed assays.
Fluorometric Monoamine Oxidase Activity Assay
This assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a monoamine substrate by MAO.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (non-selective substrate for both MAO-A and MAO-B)[6]
-
This compound (test inhibitor)
-
Pargyline or Selegiline (MAO-B selective inhibitor control)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplates
-
-
Procedure:
-
Enzyme Preparation: Dilute recombinant MAO-A and MAO-B to a predetermined optimal concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound. A solvent like DMSO can be used, with the final concentration in the assay kept low (e.g., <1%) to avoid enzyme inhibition.
-
Pre-incubation: In the microplate wells, add 45 µL of the diluted enzyme solution (either MAO-A or MAO-B). To this, add 5 µL of the clorgyline dilution or vehicle control. Incubate for a specific period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Prepare a working reagent containing the substrate (p-tyramine), HRP, and the fluorescent probe in the assay buffer. Add 50 µL of this working reagent to each well to start the reaction.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission for Amplex Red) over time (e.g., 20 minutes) using a microplate reader.[6]
-
Data Analysis: Calculate the rate of reaction for each clorgyline concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Bioluminescent MAO-Glo™ Assay
This commercially available assay measures MAO activity through a coupled-enzyme system that produces light.
-
Materials:
-
MAO-Glo™ Assay kit (containing MAO substrate, Luciferin Detection Reagent)
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
White opaque 96-well microplates
-
-
Procedure:
-
Assay Setup: Add diluted MAO-A or MAO-B enzyme, clorgyline dilutions, and the MAO-Glo™ substrate to the wells of the microplate.
-
MAO Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the MAO enzyme to process the substrate.[7]
-
Signal Generation: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a second reaction that produces a luminescent signal.
-
Luminescence Reading: After a brief incubation (e.g., 20 minutes), measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The amount of light produced is proportional to the MAO activity. Calculate the IC50 value as described for the fluorometric assay.
-
LC-MS/MS Based Assay
This method directly measures the formation of the product from a specific substrate.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)[8]
-
This compound
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system
-
-
Procedure:
-
Enzyme Reaction: Incubate the MAO enzyme with various concentrations of clorgyline, followed by the addition of the substrate (kynuramine).
-
Reaction Quenching: After a set time, stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using an LC-MS/MS system to quantify the amount of the product (4-hydroxyquinoline) formed.
-
Data Analysis: Determine the IC50 value by plotting the product formation against the inhibitor concentration.
-
Mandatory Visualizations
Signaling Pathways and Mechanism of Action
The following diagram illustrates the role of MAO-A and MAO-B in the metabolism of key neurotransmitters and the selective inhibition by clorgyline.
Caption: Metabolism of monoamines by MAO-A and MAO-B and selective inhibition by clorgyline.
Experimental Workflow for Determining IC50
The logical flow of an experiment to determine the IC50 value of clorgyline is depicted below.
Caption: A generalized workflow for determining the IC50 of clorgyline against MAO isoforms.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. evotec.com [evotec.com]
Methodological & Application
Application Notes and Protocols: Preparation of Clorgyline Hydrochloride Stock Solution
Introduction
Clorgyline hydrochloride is a potent, irreversible, and selective inhibitor of monoamine oxidase A (MAO-A).[1][2][3][4] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin and norepinephrine.[2] Due to its selective inhibition, Clorgyline is a valuable tool in neuroscience research, particularly in studies related to depression, anxiety, and neurodegenerative disorders.[2][5][6] Proper preparation of a stable stock solution is the first critical step for obtaining reliable and reproducible experimental results.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound solutions for research applications.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | References |
| Chemical Name | N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propyn-1-amine, monohydrochloride | [7] |
| CAS Number | 17780-75-5 | [6][7] |
| Molecular Formula | C₁₃H₁₅Cl₂NO • HCl | [7][8][9] |
| Molecular Weight | 308.63 g/mol | [8][10] |
| Appearance | White to off-white crystalline solid | [6][7][11] |
| Purity | ≥98% | [3][7] |
Solubility Data
This compound exhibits varying solubility depending on the solvent. The choice of solvent is critical and should be tailored to the specific experimental design (e.g., in vitro vs. in vivo).
| Solvent | Solubility | References |
| DMSO | ≥17.65 mg/mL to ≥100 mg/mL | [2][7][11][12] |
| Water | ~100 mg/mL (~324 mM) | [2][3][11] |
| Ethanol | ~15 mg/mL to ≥18.2 mg/mL | [2][6][7] |
| Ethanol:PBS (1:10, pH 7.2) | ~0.25 mg/mL | [6][7] |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol before diluting with the aqueous buffer.[7] We do not recommend storing aqueous solutions for more than one day.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which is suitable for long-term storage and subsequent dilution for various experimental needs.
Materials:
-
This compound powder (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile microcentrifuge tubes or cryovials
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling, bring the this compound vial to room temperature to prevent moisture condensation.
-
Calculation: Determine the mass of this compound required to make the desired volume and concentration.
-
Formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM solution:
-
Mass (mg) = 1 mL x 10 mmol/L x 308.63 g/mol = 3.0863 mg
-
-
-
Weighing: Carefully weigh out 3.09 mg of this compound powder using a calibrated analytical balance and place it into a sterile vial.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to aid dissolution.[5]
-
-
Aliquoting and Storage:
Protocol 2: Preparation of a Working Solution
This protocol outlines the dilution of the concentrated stock solution to a final working concentration for direct use in experiments.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Appropriate sterile buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile tubes and pipette tips
Procedure:
-
Thawing: Retrieve one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.
-
Calculation (Dilution): Use the M1V1 = M2V2 formula to calculate the volume of stock solution needed.
-
Formula: V1 = (M2 x V2) / M1
-
Where:
-
M1 = Concentration of stock solution (10 mM)
-
V1 = Volume of stock solution needed
-
M2 = Desired final concentration (e.g., 10 µM)
-
V2 = Desired final volume (e.g., 1 mL)
-
-
Example for 1 mL of 10 µM working solution:
-
V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
-
Dilution:
-
Add 999 µL of the desired buffer or medium to a sterile tube.
-
Add 1 µL of the 10 mM stock solution to the tube.
-
Mix thoroughly by gentle vortexing or pipetting. The working solution is now ready for use.
-
Storage and Stability
Proper storage is crucial to maintain the activity of this compound.
| Form | Storage Temperature | Stability Period | References |
| Solid Powder | -20°C (in a desiccator) | ≥ 4 years | [3][6][7] |
| Stock Solution (in DMSO/Ethanol) | -80°C | 6 months | [1][5][11] |
| Stock Solution (in DMSO/Ethanol) | -20°C | 1 month | [1][5][11] |
| Aqueous Working Solution | 4°C | Not recommended for > 1 day | [7] |
Key Recommendations:
-
Always store the solid compound and stock solutions protected from moisture.[3][11]
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][11][12]
-
For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5]
Visualized Workflow and Signaling Pathway
Caption: Workflow for preparing this compound stock solution.
Caption: Clorgyline's inhibition of the MAO-A signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | 17780-75-5 | FC10648 [biosynth.com]
- 9. This compound | C13H16Cl3NO | CID 28767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 11. Clorgyline HCl (M&B 9302, MB9302) | Monoamine Oxidase | CAS 17780-75-5 | Buy Clorgyline HCl (M&B 9302, MB9302) from Supplier InvivoChem [invivochem.com]
- 12. glpbio.com [glpbio.com]
Application Notes and Protocols for In Vivo Administration of Clorgyline Hydrochloride in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of Clorgyline hydrochloride in mouse models, summarizing recommended dosages, administration protocols, and relevant experimental procedures. Clorgyline is a selective and irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] Its application in preclinical research is pivotal for studying the roles of MAO-A in various neurological and psychiatric conditions.
Quantitative Data Summary: In Vivo Dosages of this compound
The following table summarizes dosages of this compound used in various mouse studies. The most common route of administration is intraperitoneal (i.p.) injection.
| Mouse Strain | Dosage (mg/kg) | Route of Administration | Dosing Schedule | Vehicle | Study Context/Model | Key Findings | Reference |
| YAC128 HD | 1.5 | i.p. | Daily for 26 days | PBS | Huntington's Disease | Restored dopamine, serotonin, and norepinephrine levels; reduced anxiety- and depressive-like behavior. | [3] |
| Wild-type (WT) FVB/N | 0.5, 1.5, 3 | i.p. | Daily for 28 days | PBS | Dose-finding study | All doses significantly inhibited MAO-A activity. | [4][5] |
| Swiss (RjOrl) | 0-10 | i.p. | Acute injection | Not specified | Ethanol-induced locomotion | Reduced ethanol-induced locomotion and voluntary ethanol intake. | [6] |
| C57BL/6J | Not specified, but used | i.p. | Prior to ethanol access | Not specified | Ethanol consumption | Reduced voluntary ethanol drinking. | [6] |
| Obese (ob/ob) and normal | Not specified, but used in combination with pargyline | Weekly injections | Not specified | Hyperphagia | Decreased food intake and weight in obese mice with chronic administration. | [7][8] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of MAO-A Inhibition by Clorgyline
This compound acts as a selective and irreversible inhibitor of Monoamine Oxidase A (MAO-A).[1][2] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, primarily serotonin and norepinephrine, and to a lesser extent, dopamine.[9][10] By inhibiting MAO-A, Clorgyline prevents the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft.[8] This enhanced neurotransmitter signaling is the basis for its therapeutic effects in conditions like depression and anxiety.[8]
Caption: MAO-A inhibition by Clorgyline increases monoamine levels.
Experimental Workflow for In Vivo Mouse Studies with Clorgyline
A typical workflow for an in vivo study involving Clorgyline administration in mice includes acclimatization, drug preparation and administration, behavioral testing, and subsequent biochemical or histological analysis.
Caption: Workflow for a typical in vivo Clorgyline mouse study.
Experimental Protocols
Preparation of this compound Solution
-
Vehicle Selection : Phosphate-buffered saline (PBS) is a commonly used vehicle for dissolving this compound for in vivo studies.[4] Alternatively, a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used for improved solubility.
-
Preparation :
-
For PBS as a vehicle, dissolve this compound directly in sterile PBS to the desired concentration. Ensure the solution is clear and free of precipitates.[4]
-
For enhanced solubility formulations, first, dissolve the compound in DMSO and then add the other co-solvents sequentially.
-
-
Storage : It is recommended to prepare fresh solutions for injection. If a stock solution is prepared, it should be stored at 4°C for short-term use (up to one week) or at -20°C for longer-term storage.[11] Always ensure the solution is at room temperature before injection.
Intraperitoneal (i.p.) Injection Protocol
-
Animal Restraint : Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse.
-
Injection Site : The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[5]
-
Injection Procedure :
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge for mice).[6]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[12]
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper placement.
-
Inject the Clorgyline solution slowly. The maximum recommended injection volume for mice is 10 ml/kg.[6][7]
-
-
Post-injection Monitoring : After injection, return the mouse to its cage and monitor for any signs of distress.
Behavioral Testing Protocols
The OFT is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus : A square arena (e.g., 50x50 cm) with walls high enough to prevent escape.[13]
-
Procedure :
-
Data Analysis : Analyze the video recording to measure parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Increased time in the center is indicative of reduced anxiety.
The EPM is another widely used test to assess anxiety-like behavior.
-
Apparatus : A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.[15]
-
Procedure :
-
Place the mouse in the center of the maze, facing one of the open arms.[16]
-
Allow the mouse to explore the maze for a set duration (typically 5 minutes).
-
Record the session with a video camera.
-
-
Data Analysis : Measure the number of entries into and the time spent in the open and closed arms. An increase in the time spent in and the number of entries into the open arms suggests anxiolytic effects.[17]
The TST is a test for assessing depressive-like behavior.
-
Apparatus : A suspension bar and tape.
-
Procedure :
-
Data Analysis : Measure the total time the mouse remains immobile. A decrease in immobility time is interpreted as an antidepressant-like effect.[18]
The FST is also used to evaluate depressive-like behavior.
-
Apparatus : A cylindrical container filled with water.
-
Procedure :
-
Data Analysis : Measure the duration of immobility (i.e., when the mouse ceases struggling and makes only minimal movements to keep its head above water). A reduction in immobility time is indicative of an antidepressant-like effect.[4][22]
Measurement of MAO-A Activity in Brain Tissue
-
Tissue Preparation :
-
Enzymatic Assay :
-
MAO-A activity can be measured using commercially available kits (e.g., fluorometric or colorimetric assays).[23][24][25]
-
These assays typically involve the oxidation of a substrate by MAO, leading to the production of a detectable product like hydrogen peroxide.
-
To specifically measure MAO-A activity, a selective MAO-B inhibitor (e.g., selegiline) is added to the reaction mixture.[23][24]
-
-
Data Analysis : Calculate the MAO-A activity based on the rate of product formation, typically normalized to the protein concentration of the sample. The results are often expressed as units of activity per milligram of protein.[24]
References
- 1. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. ltk.uzh.ch [ltk.uzh.ch]
- 8. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
- 9. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 10. Monoamine oxidase A - Wikipedia [en.wikipedia.org]
- 11. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 14. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. albany.edu [albany.edu]
- 17. protocols.io [protocols.io]
- 18. protocols.io [protocols.io]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. 2.4.4. Forced swim test [bio-protocol.org]
- 22. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 23. abcam.cn [abcam.cn]
- 24. biopioneer.com.tw [biopioneer.com.tw]
- 25. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
Application Notes: Clorgyline Hydrochloride for Investigating Anxiety-Like Behaviors in Rodents
Introduction
Clorgyline is an irreversible and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] MAO-A preferentially metabolizes key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] By inhibiting MAO-A, clorgyline hydrochloride effectively increases the synaptic availability of these neurotransmitters, making it a valuable pharmacological tool for investigating the neurobiological underpinnings of mood and anxiety disorders in preclinical rodent models.[2] These notes provide detailed protocols for utilizing clorgyline to assess anxiety-like behaviors in rodents using standard behavioral paradigms.
Mechanism of Action
Monoamine oxidase A (MAO-A) is a mitochondrial enzyme that catalyzes the oxidative deamination of biogenic amines.[5] The inhibition of MAO-A by clorgyline leads to an accumulation of serotonin, norepinephrine, and dopamine in the brain.[2] This increase in monoaminergic neurotransmission is hypothesized to underlie the anxiolytic (anxiety-reducing) effects observed in behavioral studies. Therapeutic agents for anxiety and depression often target these same pathways, for instance, by inhibiting monoamine oxidases (MAOIs) or serotonin reuptake (SSRIs).[6]
Caption: Mechanism of action for Clorgyline.
Data Presentation: Dosing and Administration
The following table summarizes a typical dosing regimen for this compound in mouse models of anxiety. This regimen has been shown to be effective in reducing anxiety-like behaviors.[2][7]
| Parameter | Details | Reference |
| Compound | This compound | [7] |
| Vehicle | Phosphate Buffered Saline (PBS) | [7] |
| Dosage | 1.5 mg/kg | [7] |
| Administration | Intraperitoneal (i.p.) injection | [7] |
| Treatment Schedule | Daily for 21-26 days | [2][7] |
| Animal Model | YAC128 HD mice; Wild-type FVB/N mice | [7] |
Expected Behavioral Outcomes
Chronic administration of clorgyline is expected to produce anxiolytic-like effects in standard behavioral tests. The table below outlines the predicted outcomes.
| Behavioral Test | Key Parameter Measured | Expected Outcome with Clorgyline |
| Elevated Plus Maze | Time spent in open arms | Increase |
| Entries into open arms | Increase | |
| Open Field Test | Time spent in the center zone | Increase |
| Total distance traveled | No significant change | |
| Light-Dark Box | Time spent in the light compartment | Increase |
| Transitions between compartments | Increase |
Experimental Workflow
A standardized workflow is critical for ensuring the reliability and reproducibility of behavioral experiments. The following diagram illustrates a typical experimental pipeline for assessing the effects of clorgyline.
Caption: General experimental workflow.
Protocols
Elevated Plus Maze (EPM)
The EPM test is a widely used assay to measure anxiety-like behaviors based on the rodent's natural aversion to open and elevated spaces.[8][9][10]
-
Principle: Anxiolytic compounds increase the propensity of rodents to explore the open, unprotected arms of the maze, as opposed to remaining in the safer, enclosed arms.[11]
-
Apparatus: A plus-shaped maze elevated above the floor (typically 50 cm). It consists of two open arms (e.g., 50 x 12 cm) and two enclosed arms (e.g., 50 x 12 cm with 50 cm high walls), connected by a central platform.[12]
-
Procedure:
-
Allow animals to habituate to the testing room for at least 45 minutes before the trial.[8]
-
Administer clorgyline (1.5 mg/kg, i.p.) or vehicle according to the established treatment schedule. Continue daily administration throughout the behavioral testing phase.[7]
-
Gently place the mouse onto the central platform of the maze, facing one of the open arms.[12]
-
Allow the animal to freely explore the maze for a single 5-minute session.[10]
-
Record the session using an overhead camera connected to a video-tracking system.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.[12]
-
-
Data Analysis:
-
Primary measures of anxiety:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
-
A measure of general locomotor activity:
-
Total number of arm entries (open + closed).
-
-
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity in a novel environment.[7]
-
Principle: Rodents naturally tend to stay near the walls (thigmotaxis) of a novel, open arena. Anxiolytic treatments increase the time spent exploring the more anxiogenic central area.[7]
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with walls high enough to prevent escape. The floor is typically divided into a central zone and a peripheral zone by software.
-
Procedure:
-
Habituate the animal to the testing room for at least 45-60 minutes.
-
Administer clorgyline or vehicle as per the dosing schedule.
-
Gently place the mouse in the center of the open field arena.
-
Allow the animal to explore the arena for 10 minutes.[7]
-
Record the session using an automated video-tracking system.
-
Return the animal to its home cage.
-
Clean the apparatus thoroughly with 70% ethanol between animals.
-
-
Data Analysis:
-
Primary measure of anxiety:
-
Time spent in the center zone vs. the perimeter.
-
-
Measures of locomotor activity:
-
Total distance traveled.
-
Rearing frequency.
-
-
Light-Dark Box Test (LDB)
The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[13][14]
-
Principle: Anxiolytic compounds are expected to increase the time spent in the brightly lit compartment and the number of transitions between the two compartments.[13][15]
-
Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the box) and a large, brightly illuminated compartment (2/3 of the box). The compartments are connected by a small opening.[16][17]
-
Procedure:
-
Habituate the animal to the testing room.
-
Administer clorgyline or vehicle according to the treatment schedule.
-
Place the mouse in the center of the light compartment, facing away from the opening.[16]
-
Allow the animal to explore the apparatus freely for a 5 to 10-minute session.[16]
-
Record behavior using a video-tracking system.
-
Return the animal to its home cage.
-
Clean the box with 70% ethanol after each trial.
-
-
Data Analysis:
-
Primary measures of anxiety:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
-
Measures of activity/exploration:
-
Total number of transitions between compartments.[13]
-
-
References
- 1. Clorgiline - Wikipedia [en.wikipedia.org]
- 2. Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. academic.oup.com [academic.oup.com]
- 6. SIRT1 Activates MAO-A in the Brain to Mediate Anxiety and Exploratory Drive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elevated plus maze protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 14. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. ugobasile.com [ugobasile.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Clorgyline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Clorgyline Hydrochloride using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method described is based on established principles for the analysis of similar amine-containing hydrochloride compounds and serves as a robust starting point for method development and validation in a research or quality control setting.
Introduction
This compound is an irreversible inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters.[1][2][3][4] Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substance and pharmaceutical formulations to ensure product quality and support research and development activities. This application note details a stability-indicating RP-HPLC method suitable for this purpose.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters are based on methods for structurally related compounds and are expected to provide good peak shape and resolution for this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30°C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this method upon validation, in accordance with International Council for Harmonisation (ICH) guidelines.
| Parameter | Expected Result |
| Retention Time (tR) | ~ 4.5 min |
| Linearity (r²) | > 0.999 |
| Linearity Range | 5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Experimental Protocol
Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
0.45 µm Membrane Filters
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Degas the solution by sonication for 15 minutes.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 5, 10, 20, 30, 40, 50 µg/mL).
Sample Preparation
-
For Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a concentration within the calibration range.
-
For Tablet Dosage Form: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.
Chromatographic Procedure
Set up the HPLC system with the chromatographic conditions specified in the table above. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
Data Analysis
Identify the this compound peak in the chromatograms based on the retention time of the reference standard. Calculate the concentration of this compound in the samples by constructing a calibration curve from the peak areas of the working standard solutions.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Stability-Indicating Nature of the Method
To establish the stability-indicating capability of this method, forced degradation studies should be performed on a sample of this compound. The drug substance should be exposed to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal degradation (e.g., 80°C), and photolytic degradation (e.g., exposure to UV light). The developed HPLC method should be able to resolve the peak of the intact this compound from any peaks of degradation products, demonstrating its specificity and stability-indicating nature.
Conclusion
The described RP-HPLC method provides a reliable and robust framework for the quantitative determination of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control analysis and research applications. It is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before its implementation for routine use.
References
Application Notes and Protocols for In Vitro MAO-A Inhibition Assay Using Clorgyline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamine oxidase A (MAO-A) is a crucial enzyme in the metabolism of neurotransmitters, making it a significant target in the development of therapeutics for neurological disorders. Clorgyline hydrochloride is a potent and selective irreversible inhibitor of MAO-A and serves as a valuable tool for in vitro studies of the enzyme's function and for the screening of new MAO-A inhibitors.[1][2] This document provides a detailed protocol for an in vitro fluorometric MAO-A inhibition assay using this compound as a reference inhibitor. The protocol covers reagent preparation, the assay procedure, and data analysis. Additionally, it includes a summary of key quantitative data and visual diagrams of the MAO-A signaling pathway and the experimental workflow to facilitate understanding and execution of the assay.
Introduction
Monoamine oxidases (MAOs) are a family of enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin and norepinephrine.[3][4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-A preferentially metabolizes serotonin and norepinephrine and is a well-established target for antidepressant and anti-anxiety medications.[5]
Inhibition of MAO-A activity leads to an increase in the concentration of these neurotransmitters in the brain. Clorgyline is a highly selective and irreversible inhibitor of MAO-A, making it an ideal positive control for in vitro MAO-A inhibition assays.[1][6] These assays are fundamental in the discovery and characterization of new drug candidates targeting MAO-A. The fluorometric assay described here is a common method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate, such as p-tyramine.[7][8]
Data Presentation
The following tables summarize key quantitative data for the in vitro MAO-A inhibition assay using this compound.
Table 1: Inhibitory Potency of this compound against MAO-A
| Parameter | Value | Substrate | Enzyme Source | Reference |
| IC₅₀ | 11 nM | p-Tyramine | Human MAO-A | BioAssay Systems |
| IC₅₀ | Dose-dependent inhibition observed from 25 nM to 1000 nM | Proprietary MAO substrate | MAO-A | [9] |
Table 2: Kinetic Parameters for MAO-A
| Parameter | Value | Substrate | Enzyme Source | Reference |
| Kₘ | 55.6 ± 3.7 µM | p-Tyramine | Human MAO-A | BioAssay Systems |
Experimental Protocol: Fluorometric MAO-A Inhibition Assay
This protocol is based on a typical fluorometric assay using a commercially available kit as a model.
Materials and Reagents
-
Purified MAO-A enzyme
-
This compound
-
MAO-A substrate (e.g., p-Tyramine)
-
Assay Buffer (e.g., Phosphate buffer, pH 7.4)
-
Fluorescent probe (e.g., OxiRed™ or similar H₂O₂-sensitive probe)
-
Developer/Horseradish Peroxidase (HRP)
-
96-well black, flat-bottom microplates
-
Microplate reader capable of fluorescence detection (Excitation/Emission ≈ 535/587 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Assay Buffer : Prepare the buffer to the recommended concentration and pH. Store at 4°C.
-
MAO-A Enzyme : Reconstitute the lyophilized enzyme in Assay Buffer to the desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
This compound Stock Solution (e.g., 2 mM) : Dissolve the appropriate amount of this compound in sterile, deionized water. This stock solution can be stored at -20°C.
-
Clorgyline Working Solutions : Prepare serial dilutions of the clorgyline stock solution in Assay Buffer to achieve the desired final concentrations for the inhibition curve.
-
MAO-A Substrate Solution : Reconstitute the substrate (e.g., p-tyramine) in sterile, deionized water to the recommended stock concentration. Store at -20°C.
-
Working Reagent : Prepare a master mix containing the fluorescent probe and developer (HRP) in Assay Buffer according to the manufacturer's instructions. This should be prepared fresh and protected from light.
Assay Procedure
-
Prepare the Microplate :
-
Blank wells : Add Assay Buffer only.
-
Control (No Inhibitor) wells : Add MAO-A enzyme and Assay Buffer.
-
Inhibitor (Clorgyline) wells : Add MAO-A enzyme and the various dilutions of clorgyline.
-
Test Compound wells : Add MAO-A enzyme and the test compounds at various concentrations.
-
-
Pre-incubation :
-
To the appropriate wells, add the MAO-A enzyme solution.
-
Add the clorgyline working solutions or test compounds to the designated wells.
-
Add Assay Buffer to the control wells.
-
Incubate the plate at room temperature (or 25°C) for approximately 10-15 minutes to allow the inhibitor to interact with the enzyme.[8]
-
-
Initiate the Reaction :
-
Add the MAO-A substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement :
-
Immediately after adding the substrate, add the Working Reagent to all wells.
-
Incubate the plate at room temperature, protected from light, for 20-30 minutes.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[5]
-
Data Analysis
-
Subtract Background : Subtract the average fluorescence reading of the blank wells from all other readings.
-
Calculate Percent Inhibition : Determine the percentage of MAO-A inhibition for each concentration of clorgyline or test compound using the following formula:
% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] x 100
-
Determine IC₅₀ Value : Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizations
MAO-A Signaling Pathway
References
- 1. Clorgiline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 4. Monoamine oxidases in development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Clorgyline Hydrochloride for In Vivo Experiments
This guide provides detailed protocols and troubleshooting advice for dissolving and administering Clorgyline hydrochloride in in vivo research settings.
Solubility Data
Proper dissolution is critical for the successful administration of this compound in animal studies. The following table summarizes its solubility in various solvents and formulations.
| Solvent/Formulation | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (~324.01 mM) | [1] |
| Water | ~100 mg/mL (~324.01 mM) (ultrasonic may be required) | [1][2] |
| Ethanol | ~15 mg/mL | [3] |
| Dimethylformamide (DMF) | ~15 mg/mL | [3] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | [1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline) | [1] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil | [1] |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [3] |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for in vivo administration.
Protocol 1: DMSO-Based Formulation for Aqueous Injection
This protocol is suitable for preparing a clear solution for intraperitoneal (i.p.) or intravenous (i.v.) injection.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Stock Solution:
-
Prepare Final Formulation (Example for 1 mL):
-
To prepare a final concentration of 2.5 mg/mL, start with 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix again until clear.
-
Add 450 µL of sterile saline or PBS to reach the final volume of 1 mL.[1] Mix gently but thoroughly.
-
Protocol 2: Ethanol-Based Formulation for Aqueous Injection
For applications where DMSO is not desired, an ethanol-based method can be used, although it yields a lower final concentration.
Materials:
-
This compound powder
-
Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.2
Procedure:
-
Initial Dissolution:
-
First, dissolve the this compound in ethanol.[3]
-
-
Dilution:
-
Dilute the ethanol solution with PBS (pH 7.2) to the desired final concentration. A 1:10 ratio of ethanol to PBS will yield a solubility of approximately 0.25 mg/mL.[3]
-
Experimental Workflow Visualization
Caption: Workflow for preparing this compound solution for in vivo experiments.
Troubleshooting and FAQs
Q1: My this compound is not dissolving completely in the aqueous buffer.
A1: this compound has limited solubility in aqueous buffers alone.[3] To achieve higher concentrations, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol before diluting with your aqueous vehicle.[3] Sonication can also aid in the dissolution process.[4]
Q2: The solution became cloudy or precipitated after adding the aqueous buffer.
A2: This can happen if the compound crashes out of solution upon dilution. To avoid this:
-
Ensure your stock solution in the organic solvent is fully dissolved before adding the aqueous component.
-
Consider using a co-solvent system like the DMSO/PEG300/Tween 80 formulation described in Protocol 1. These excipients help maintain the solubility of the compound in the final aqueous preparation.[1]
-
Add the aqueous buffer slowly while mixing.
Q3: How should I store the prepared this compound solutions?
A3:
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[4]
-
Stock Solutions (in organic solvent): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[3] If you need to prepare a larger batch of a clear solution, it can be stored at 4°C, but it is advisable to prepare it fresh weekly to avoid loss of efficacy.[4] For suspensions, it is best to prepare them immediately before use.[4]
Q4: What is the recommended route of administration for in vivo experiments?
A4: Common administration routes for this compound include intraperitoneal (i.p.) injection, intravenous (i.v.) infusion, and oral gavage.[2][4] The choice of administration route will depend on your specific experimental design and animal model. It is always recommended to consult relevant literature for established protocols for your model of interest.[4]
Q5: What should I do if the compound precipitates after repeated freeze-thaw cycles?
A5: Repeated freeze-thaw cycles of DMSO stock solutions can sometimes lead to precipitation. If this occurs, low-energy sonication can often be used to redissolve the compound.[6] To avoid this, consider aliquoting your stock solution into smaller, single-use volumes.
References
- 1. Clorgyline HCl (M&B 9302, MB9302) | Monoamine Oxidase | CAS 17780-75-5 | Buy Clorgyline HCl (M&B 9302, MB9302) from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Clorgyline Hydrochloride for MAO-A Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clorgyline hydrochloride to achieve maximal and selective inhibition of Monoamine Oxidase A (MAO-A).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration of this compound for selective MAO-A inhibition in vitro?
A1: The optimal concentration for selective MAO-A inhibition is highly dependent on the experimental system. However, based on its potency, concentrations in the low nanomolar range are typically effective for significant MAO-A inhibition while maintaining selectivity over MAO-B. For initial experiments, a concentration range of 0.1 nM to 100 nM is recommended. Clorgyline is a potent, selective, and irreversible inhibitor of MAO-A.[1][2][3] An IC50 value of 11 nM has been observed for MAO-A inhibition.[4]
Q2: I am not seeing the expected level of MAO-A inhibition. What are some possible causes and solutions?
A2: Several factors could contribute to lower-than-expected inhibition. Consider the following troubleshooting steps:
-
Inhibitor Preparation and Storage: Ensure your this compound stock solution is properly prepared and stored. It is soluble in water up to 100 mM. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to maintain stability.[5] If you observe a suspension, it is best to prepare it fresh for each use.[6]
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Incubation Time: Clorgyline is an irreversible inhibitor, and its binding is time-dependent.[7][8] Ensure a sufficient pre-incubation time of the enzyme with Clorgyline before adding the substrate. A pre-incubation period of 15 minutes at 25°C is a good starting point.[4]
-
Enzyme Activity: Verify the activity of your MAO-A enzyme preparation. Use a positive control to ensure the enzyme is active.
-
Assay Conditions: Confirm that your assay buffer, pH, and temperature are optimal for MAO-A activity. The assay can be performed at room temperature (around 25-27°C).[3]
Q3: How can I be sure that the inhibition I am observing is specific to MAO-A?
A3: To confirm the selectivity of Clorgyline for MAO-A in your experiments, you should also assess its effect on MAO-B activity in parallel. Clorgyline is significantly less potent against MAO-B.[1][2] You should observe minimal inhibition of MAO-B at concentrations that produce maximal MAO-A inhibition. Pargyline can be used as a positive control for MAO-B inhibition.[4][9]
Q4: What are the recommended solvents for dissolving this compound?
A4: this compound is soluble in water (up to 100 mM), DMF (15 mg/ml), DMSO (10 mg/ml), and Ethanol (15 mg/ml).[7] When using solvents like DMSO, ensure the final concentration in the assay does not exceed a level that could inhibit enzyme activity (typically ≤ 0.5%).[4]
Q5: For in vivo studies, what is a recommended starting dose of Clorgyline?
A5: In mouse models, doses of 0.5, 1.5, and 3 mg/kg administered for 21 days have been shown to inhibit MAO-A enzymatic activity in cortical tissue by approximately 80%.[1][10] The choice of dose will depend on the specific animal model and research question.
Data Presentation
Table 1: In Vitro Potency and Selectivity of Clorgyline
| Parameter | MAO-A | MAO-B | Reference |
| IC50 | 1.2 nM, 11 nM | 1.9 µM | [1][2][4] |
| Ki | 54 nM | 58 µM | [1][2][7] |
Table 2: In Vivo Dosage and Effects of Clorgyline in Mice
| Dosage | Duration | Effect on MAO-A Activity | Effect on Neurotransmitter Levels | Reference |
| 0.5 - 3 mg/kg | 21 days | ~80% inhibition in cortical tissue | Increased striatal serotonin and norepinephrine | [1] |
| 1.5 mg/kg | 21 days | ~90% inhibition in cortical tissue | Increased striatal serotonin and norepinephrine |
Experimental Protocols
General Protocol for In Vitro MAO-A Inhibition Assay (e.g., using MAO-Glo™ Assay)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Dilute the MAO-A enzyme to the desired concentration (e.g., 3 U/mL) in an appropriate buffer.
-
Prepare the MAO substrate solution according to the assay kit manufacturer's instructions.
-
-
Inhibitor Incubation:
-
In a 96-well plate, add the diluted MAO-A enzyme to the appropriate wells.
-
Add varying concentrations of your Clorgyline working solutions to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate for 15 minutes at 25°C to allow for the inhibitor to bind to the enzyme.
-
-
Substrate Reaction:
-
Initiate the enzymatic reaction by adding the MAO substrate to each well.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature.[3]
-
-
Signal Detection:
-
Add the detection reagent (e.g., Luciferin Detection Reagent) to each well to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is inversely proportional to MAO-A activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Clorgyline concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: MAO-A inhibition by Clorgyline increases monoamine availability.
Caption: Workflow for in vitro MAO-A inhibition assay.
References
- 1. apexbt.com [apexbt.com]
- 2. 美国GlpBio - Clorgyline (hydrochloride) | MAO-A inhibitor | Cas# 17780-75-5 [glpbio.cn]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
How to avoid precipitation of Clorgyline hydrochloride in buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of Clorgyline hydrochloride in buffer solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and irreversible inhibitor of monoamine oxidase A (MAO-A)[1][2][3]. MAO-A is a mitochondrial-bound enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine[4][5][6]. By inhibiting MAO-A, Clorgyline increases the levels of these neurotransmitters in the brain.
Q2: Why does my this compound precipitate when I add it to my aqueous buffer?
This compound is sparingly soluble in aqueous buffers, which can lead to precipitation[1]. While it is highly soluble in pure water, the components of the buffer, such as certain salts, can reduce its solubility. The pH of the buffer is also a critical factor; as a weak base, this compound is more soluble in acidic conditions.
Q3: What is the recommended method for dissolving this compound for use in aqueous buffers?
The recommended method is a co-solvent approach. First, dissolve the solid this compound in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Then, this stock solution can be diluted into the desired aqueous buffer[1].
Q4: How long can I store this compound solutions?
Aqueous solutions of this compound are not recommended for storage for more than one day[1]. It is best to prepare fresh solutions for each experiment to ensure stability and prevent precipitation. Stock solutions in anhydrous organic solvents like DMSO or ethanol can be stored at -20°C for longer periods.
Troubleshooting Guide: Preventing Precipitation
Issue: this compound precipitates out of solution upon addition to my buffer.
| Potential Cause | Recommended Solution |
| Direct dissolution in aqueous buffer | Avoid dissolving solid this compound directly into the buffer. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., ethanol, DMSO) first. |
| High concentration in final buffer | Ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit. A known solubility is approximately 0.25 mg/mL in a 1:10 solution of ethanol:PBS (pH 7.2)[1]. |
| Incorrect pH of the buffer | This compound is more soluble at a lower pH. If your experimental conditions allow, consider using a buffer with a pH below 7.0. |
| Buffer composition | Certain buffer salts, like phosphates, can contribute to the precipitation of amine hydrochlorides. If you suspect buffer incompatibility, consider switching to a different buffering agent such as HEPES or TRIS. |
| Low temperature | Solubility can decrease at lower temperatures. If you are working with cold buffers, be aware that the solubility of this compound may be reduced. Prepare solutions at room temperature before cooling, if possible. |
| Insufficient mixing | When diluting the organic stock solution into the aqueous buffer, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to immediate precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in a tightly sealed container.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, TRIS, HEPES) and adjust the pH as required for your experiment.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Final Mix: Continue to vortex for a few seconds to ensure the solution is homogenous.
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store the aqueous working solution for more than 24 hours[1].
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~15 mg/mL | [1] |
| DMSO | ~10 mg/mL | [1] |
| Dimethyl formamide (DMF) | ~15 mg/mL | [1] |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Visualizations
Signaling Pathway of MAO-A Metabolism
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. METABOLIC ENZYMES, Monoamine oxidases (MAOs) [ebrary.net]
- 5. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 6. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Potential for non-MAO-A binding of Clorgyline in brain tissue.
Welcome to the technical support center for researchers utilizing Clorgyline in studies of brain tissue. This resource provides troubleshooting guidance and frequently asked questions to address common challenges and interpret experimental findings accurately.
Frequently Asked Questions (FAQs)
Q1: How selective is Clorgyline for MAO-A over MAO-B?
Clorgyline is a highly selective and potent irreversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] Its selectivity is demonstrated by significantly lower inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for MAO-A compared to monoamine oxidase B (MAO-B).
Q2: Is there evidence for Clorgyline binding to targets other than MAO-A in the brain?
Yes, several studies indicate that Clorgyline can bind to non-MAO-A sites in brain tissue. Research using positron emission tomography (PET) with [11C]clorgyline has revealed a binding component in human brain white matter that is not attributable to MAO-A.[4] Additionally, Clorgyline has been found to bind with high affinity to sigma-1 (σ1) and I2 imidazoline receptors.[5]
Q3: Can I expect the same Clorgyline binding profile across different animal models?
Not necessarily. There is evidence of species-specific differences in Clorgyline binding. For instance, studies have shown that [11C]clorgyline does not exhibit the same retention and binding characteristics in the baboon brain as it does in the human brain, suggesting differences in the susceptibility of MAO-A to Clorgyline inhibition between species.[6] Researchers should exercise caution when extrapolating findings from one species to another.
Q4: What is the mechanism of Clorgyline's inhibition of MAO-A?
Clorgyline is an irreversible inhibitor of MAO-A.[1][2] It forms a covalent bond with the flavin cofactor of the enzyme, leading to its inactivation.
Troubleshooting Guides
Issue 1: Unexpected autoradiography or PET imaging signal in brain regions with low MAO-A expression.
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Possible Cause 1: Non-specific binding.
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Troubleshooting Step: Ensure your experimental protocol includes appropriate controls for non-specific binding, such as pre-incubation with a high concentration of unlabeled Clorgyline or another suitable MAO-A ligand to block specific sites.
-
-
Possible Cause 2: Off-target binding to sigma-1 or I2 imidazoline receptors.
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Troubleshooting Step: Consider co-incubation with selective ligands for sigma-1 and I2 receptors to determine if the observed signal is displaced. This can help differentiate between MAO-A and off-target binding.
-
-
Possible Cause 3: Signal from white matter.
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Troubleshooting Step: Be aware that a non-MAO-A binding site for Clorgyline has been identified in white matter.[4] Carefully correlate your imaging data with anatomical maps to assess the contribution of white matter signal.
-
Issue 2: Inconsistent IC50 or Ki values for MAO-A inhibition in vitro.
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Possible Cause 1: Variation in experimental conditions.
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Troubleshooting Step: Standardize all assay parameters, including buffer composition, pH, temperature, substrate concentration, and incubation times. Ensure consistent preparation of brain tissue homogenates.
-
-
Possible Cause 2: Differences in tissue preparation.
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Troubleshooting Step: Use a consistent and validated protocol for preparing brain mitochondrial fractions, as MAO enzymes are located in the outer mitochondrial membrane. Inconsistent fractionation can lead to variability in enzyme concentration.
-
-
Possible Cause 3: Species-specific differences in enzyme kinetics.
Data Presentation
Table 1: In Vitro Inhibition Constants of Clorgyline for MAO-A and MAO-B
| Parameter | MAO-A | MAO-B | Reference |
| Ki | 0.054 µM | 58 µM | [1] |
| IC50 | 0.0012 µM | 1.9 µM | [1] |
| IC50 | 11 nM | 404 nM | [8] |
Table 2: Reported Off-Target Binding Affinities of Clorgyline
| Target | Binding Affinity (Ki) | Reference |
| Sigma-1 (σ1) Receptor | 3.2 nM | [5] |
| I2 Imidazoline Receptor | 40 pM | [5] |
| Non-adrenoceptor [3H]-idazoxan binding sites (high affinity) | 40 pM | [9] |
| Non-adrenoceptor [3H]-idazoxan binding sites (low affinity) | 10.6 µM | [9] |
Experimental Protocols
Radioligand Binding Assay for MAO-A
A detailed methodology for performing a radioligand binding assay to determine the affinity of Clorgyline for MAO-A is outlined below. This protocol is a general guideline and may require optimization based on specific laboratory conditions and tissue sources.
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the mitochondrial fraction containing MAO-A.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Unlabeled Clorgyline at various concentrations (for competition assays) or a single high concentration for determining non-specific binding.
-
A fixed concentration of a suitable radioligand for MAO-A (e.g., [3H]-Ro 41-1049).
-
The prepared mitochondrial fraction.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of unlabeled ligand).
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For competition assays, plot the percentage of specific binding against the logarithm of the unlabeled Clorgyline concentration.
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Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: MAO-A signaling pathway and the inhibitory action of Clorgyline.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Troubleshooting logic for unexpected Clorgyline binding signals.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Non-MAO A binding of clorgyline in white matter in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clorgiline - Wikipedia [en.wikipedia.org]
- 6. Species differences in [11C]clorgyline binding in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Chronic treatment with the monoamine oxidase inhibitors clorgyline and pargyline down-regulates non-adrenoceptor [3H]-idazoxan binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Clorgyline Hydrochloride Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective management and stability of frozen Clorgyline hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1] For aqueous solutions, it is sparingly soluble in buffers alone but solubility can be increased by first dissolving it in ethanol and then diluting with the aqueous buffer.[1]
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[2][3] Stock solutions in DMSO or ethanol can be stable for up to 6 months when stored at -80°C and for about 1 month at -20°C.[2][3] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: My this compound solution has precipitated after freezing and thawing. What should I do?
A3: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent at a lower temperature. Gently warm the solution and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution. To avoid this, ensure the stock concentration is within the solubility limits at the storage temperature.
Q4: How can I be sure my stored this compound solution is still active?
A4: The biological activity of your this compound solution can be verified by performing a functional assay, such as a Monoamine Oxidase A (MAO-A) inhibition assay.[4][5][6] A decrease in the expected inhibitory activity would suggest degradation of the compound.
Q5: Is it necessary to purge the solvent with an inert gas when preparing stock solutions?
A5: While not always mandatory, purging the solvent with an inert gas like nitrogen or argon can help to displace oxygen and prevent potential oxidative degradation of this compound, especially for long-term storage.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty Dissolving this compound | - Incorrect solvent being used.- Concentration is too high for the chosen solvent. | - Refer to the solubility data table to select an appropriate solvent.- Try gentle warming or sonication to aid dissolution.- Prepare a more dilute solution. |
| Precipitation in the Stock Solution upon Storage | - The solution was not fully dissolved initially.- The storage temperature is too low for the concentration in that specific solvent, causing it to crash out. | - Ensure the compound is completely dissolved before storage.- Consider storing at a slightly higher temperature (e.g., -20°C instead of -80°C) if stability allows, or reduce the stock concentration. |
| Precipitation When Diluting into Aqueous Buffer | - The final concentration in the aqueous buffer is above the solubility limit.- The organic solvent from the stock solution is not well tolerated in the aqueous buffer at that ratio. | - Increase the proportion of the aqueous buffer to further dilute the compound.- First, dissolve this compound in a water-miscible organic solvent like ethanol before diluting with the aqueous buffer.[1] |
| Reduced or No Biological Activity in Experiments | - The stock solution has degraded over time.- Repeated freeze-thaw cycles have compromised the compound's integrity.- Improper storage conditions (e.g., exposure to light or elevated temperatures). | - Prepare a fresh stock solution.- Aliquot stock solutions to minimize freeze-thaw cycles.- Always store solutions protected from light and at the recommended temperature.[2]- Verify the activity of the new stock solution with a functional assay. |
| Inconsistent Experimental Results | - Inaccurate initial weighing of the compound.- Pipetting errors during dilution.- Non-homogenous stock solution (if precipitation occurred). | - Use a calibrated analytical balance for accurate weighing.- Use calibrated pipettes and proper pipetting techniques.- Ensure the stock solution is clear and free of precipitates before use. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [1] |
| Ethanol | ~15 mg/mL | [1] |
| DMF | ~15 mg/mL | [1] |
| Water | ~100 mg/mL (ultrasonication may be needed) | |
| Ethanol:PBS (pH 7.2) (1:10) | ~0.25 mg/mL | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Reference |
| DMSO | -20°C | 1 month | [2][3] |
| -80°C | 6 months | [2][3] | |
| Ethanol | -20°C | 1 month | [2][3] |
| -80°C | 6 months | [2][3] | |
| Aqueous Solutions | 4°C | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials. This will minimize the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Assessment of this compound Stability via a Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol provides a general workflow to assess the functional stability of a stored this compound solution. Specific assay conditions may vary based on the source of the MAO-A enzyme and the substrate used.
-
Materials:
-
Stored this compound stock solution (test sample)
-
Freshly prepared this compound stock solution (positive control)
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MAO-A enzyme preparation (e.g., from rat liver mitochondria or recombinant human MAO-A)
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MAO-A substrate (e.g., kynuramine or p-tyramine)
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Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
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Detection reagent (specific to the chosen substrate)
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96-well microplate (black, for fluorescent assays)
-
Microplate reader
-
-
Procedure:
-
Thaw an aliquot of the stored this compound stock solution and the freshly prepared positive control solution.
-
Prepare serial dilutions of both the stored and fresh this compound solutions in the assay buffer.
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In a 96-well plate, add the MAO-A enzyme to each well.
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Add the serially diluted this compound solutions (both stored and fresh) to the wells containing the enzyme. Include a control with no inhibitor.
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Pre-incubate the enzyme and inhibitor mixtures according to the assay kit's instructions (e.g., 15 minutes at 37°C).
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Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.
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Incubate for the recommended time and temperature (e.g., 20 minutes at 37°C).
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Stop the reaction using the method specified in the assay protocol (e.g., by adding a stop solution).
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Measure the signal (e.g., fluorescence) using a microplate reader.
-
Data Analysis:
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Calculate the percent inhibition of MAO-A activity for each concentration of the stored and fresh this compound.
-
Determine the IC50 (half-maximal inhibitory concentration) for both solutions.
-
A significant increase in the IC50 value of the stored solution compared to the fresh solution indicates a loss of activity and potential degradation.
-
-
Visualizations
Caption: A flowchart illustrating the recommended procedure for preparing and storing this compound stock solutions.
Caption: A decision tree for troubleshooting common problems encountered with this compound solutions.
Caption: A diagram showing the irreversible inhibition of Monoamine Oxidase A (MAO-A) by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. abcam.cn [abcam.cn]
- 6. Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing experimental artifacts with Clorgyline hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and minimize experimental artifacts when working with Clorgyline hydrochloride. Clorgyline is a potent, selective, and irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of key neurotransmitters.[1][2][3] Understanding its mechanism and potential off-target effects is critical for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and irreversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-hydroxytryptamine) and norepinephrine.[3][4] By irreversibly binding to and inhibiting MAO-A, clorgyline leads to an accumulation of these neurotransmitters in the brain.[3] This mechanism is central to its use in research related to depression and neurodegenerative diseases.[3]
Q2: What are the known off-target effects of Clorgyline that can cause experimental artifacts?
Beyond its primary target, MAO-A, clorgyline has been found to interact with other molecules, which can lead to experimental artifacts. Notably, it binds with high affinity to the σ1 receptor (Ki = 3.2 nM) and the I2 imidazoline receptor (Ki = 40 pM).[5][6] Additionally, clorgyline can act as a multidrug efflux pump inhibitor, which could affect the intracellular concentration of other compounds used in your experiment.[6][7] It has also been shown to have broad-spectrum inhibitory effects on fungal ABC and MFS transporter efflux pumps.[7]
Q3: How can I be sure my experimental results are due to MAO-A inhibition and not off-target effects?
To attribute your results specifically to MAO-A inhibition, consider the following control experiments:
-
Rescue experiments: If possible, transfecting cells with a clorgyline-resistant mutant of MAO-A should reverse the observed effect.
-
Pharmacological blockade of off-targets: Co-administration with specific antagonists for the σ1 receptor (e.g., NE-100) or I2 imidazoline receptors can help dissect their potential contribution to the observed effects.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO, DMF, and ethanol.[2] For stock solutions, it is recommended to dissolve it in DMSO.[1] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guide
| Problem/Artifact | Potential Cause | Recommended Solution |
| Unexpected changes in cell viability or proliferation unrelated to MAO-A. | Off-target effects on σ1 receptors, which are involved in regulating cell survival and death pathways. | 1. Perform a dose-response curve to determine the lowest effective concentration for MAO-A inhibition. 2. Use a cell line with known low expression of σ1 receptors as a negative control. 3. Include a control group treated with a σ1 receptor antagonist. |
| Altered intracellular concentration of other administered drugs or fluorescent probes. | Inhibition of multidrug efflux pumps (e.g., P-glycoprotein) by clorgyline.[6][7] | 1. Verify if your cells express known drug transporters that might be inhibited by clorgyline. 2. Use a fluorescent substrate of the suspected transporter (e.g., Rhodamine 123 for P-gp) to directly measure efflux pump activity in the presence and absence of clorgyline. 3. If possible, choose alternative drugs or probes that are not substrates of these transporters. |
| Inconsistent results between in vitro and in vivo experiments. | Poor blood-brain barrier permeability or rapid metabolism in vivo. | Clorgyline is known to be orally active and blood-brain barrier permeable.[3] However, inconsistencies can arise from differences in drug metabolism between species. Ensure appropriate vehicle and route of administration are used. For in vivo studies in mice, intraperitoneal (i.p.) injection is a common administration route.[8] |
| Observed effects at high concentrations are not dose-dependent. | Saturation of MAO-A inhibition and increasing contribution of off-target effects. | 1. Carefully determine the EC50 for MAO-A inhibition in your system. 2. Work within a concentration range that is selective for MAO-A. Studies in mice have shown that doses of 0.5, 1.5, and 3 mg/kg can all lead to approximately 80% inhibition of MAO-A activity.[9] 3. If higher concentrations are necessary, thoroughly investigate potential off-target effects. |
| Variability in neurotransmitter level measurements. | Inconsistent timing of sample collection relative to clorgyline administration. | Due to its irreversible inhibition, the effects of clorgyline are long-lasting. Establish a consistent timeline for your experimental procedures, including the duration of treatment and the timing of tissue or sample collection. For chronic studies, daily administration has been used.[8] |
Experimental Protocols
Protocol 1: In Vitro MAO-A Inhibition Assay
This protocol is designed to confirm the inhibitory activity of clorgyline on MAO-A in a cell-based or isolated enzyme assay.
Materials:
-
This compound
-
MAO-A enzyme source (e.g., cell lysate, purified enzyme)
-
MAO-A substrate (e.g., kynuramine, serotonin)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (specific to the chosen substrate)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the clorgyline stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the MAO-A enzyme source to each well.
-
Add the diluted clorgyline solutions to the respective wells. Include a vehicle control (DMSO in assay buffer).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the assay).
-
Add the detection reagent and measure the signal (e.g., fluorescence, absorbance) using a plate reader.
-
Calculate the percentage of MAO-A inhibition for each clorgyline concentration and determine the IC50 value.
Protocol 2: In Vivo Administration and Brain Tissue Analysis in Mice
This protocol outlines the procedure for administering clorgyline to mice and preparing brain tissue for neurotransmitter analysis.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or PBS)
-
Mice (e.g., C57BL/6)
-
Anesthesia
-
Dissection tools
-
Liquid nitrogen
-
Homogenization buffer
-
Centrifuge
-
HPLC-ECD system for neurotransmitter analysis
Procedure:
-
Prepare the desired dose of this compound in the sterile vehicle. Doses of 1.5 mg/kg have been shown to be effective.[8]
-
Administer the clorgyline solution or vehicle to the mice via intraperitoneal (i.p.) injection daily for the desired study duration (e.g., 26 days).[8]
-
At the end of the treatment period, anesthetize the mice.
-
Perfuse the mice with ice-cold saline to remove blood from the brain.
-
Quickly dissect the brain region of interest (e.g., striatum, cortex).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
For analysis, thaw the tissue on ice and homogenize in an appropriate buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Analyze the supernatant for neurotransmitter levels (e.g., serotonin, norepinephrine, dopamine) and their metabolites (e.g., DOPAC) using an HPLC-ECD system.[9]
Visualizing Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Clorgyline HCl|CAS 17780-75-5|DC Chemicals [dcchemicals.com]
- 6. Clorgiline - Wikipedia [en.wikipedia.org]
- 7. The Monoamine Oxidase A Inhibitor Clorgyline Is a Broad-Spectrum Inhibitor of Fungal ABC and MFS Transporter Efflux Pump Activities Which Reverses the Azole Resistance of Candida albicans and Candida glabrata Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Clorgyline Hydrochloride in Experimental Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clorgyline hydrochloride. The focus is on addressing common issues related to solvent selection and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] It has limited solubility in aqueous buffers directly.[1] For in vitro assays requiring aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[1][2]
Q2: I'm observing precipitation after adding my this compound stock solution to my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution in aqueous buffers is a common issue due to the sparingly soluble nature of this compound in these systems.[1] Here are some troubleshooting steps:
-
Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system, as organic solvents can have physiological effects.[3]
-
Increase the proportion of the initial organic solvent in the final solution if your experiment can tolerate it. For example, a 1:10 solution of ethanol to PBS (pH 7.2) has been shown to be effective.[1][4]
-
Consider using a co-solvent system. For in vivo experiments, formulations with DMSO, PEG300, and Tween-80 have been used to improve solubility.[5]
-
Sonication or gentle heating can aid in the dissolution of the compound, but be mindful of the potential for degradation with excessive heat.[5][6]
Q3: What is the stability of this compound in different solvents?
A3: As a solid, this compound is stable for at least four years when stored at -20°C.[1][2] Stock solutions in organic solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[5][7] It is not recommended to store aqueous solutions for more than one day due to potential instability.[1]
Q4: How does the choice of solvent affect the activity of this compound?
A4: The primary role of the solvent is to ensure the bioavailability of this compound to its target, monoamine oxidase A (MAO-A). An improper solvent or poor solubility can lead to a lower effective concentration of the inhibitor in your assay, resulting in apparently reduced activity. The solvent itself should be tested for any inhibitory effects on MAO-A in your specific experimental setup. High concentrations of organic solvents like DMSO can have their own physiological effects.[3]
Q5: Can I dissolve this compound directly in water?
A5: Yes, this compound is soluble in water, with some sources reporting a solubility of up to 100 mg/mL, though the use of ultrasound may be necessary.[5] However, for biological assays, using buffered solutions is generally recommended to maintain a stable pH.[2] The pH of the solution can affect the charge and stability of the compound.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 4.17 mg/mL to 100 mg/mL[5][6][7] | Hygroscopic DMSO can impact solubility; use newly opened solvent.[5] |
| Ethanol | ≥18.2 mg/mL to 100 mM[2][6] | A common choice for preparing stock solutions for dilution in aqueous buffers.[1] |
| Dimethylformamide (DMF) | ~15 mg/mL[1][4] | Another suitable organic solvent for stock solutions.[1] |
| Water | Up to 100 mg/mL[5] | May require sonication to achieve this concentration.[5] |
| Ethanol:PBS (pH 7.2) (1:10) | ~0.25 mg/mL[1][2][4] | A recommended co-solvent system for aqueous assays.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[5] | A formulation for in vivo use.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of solid this compound in a suitable container.
-
Initial Dissolution: Add a small volume of a pure organic solvent, such as ethanol or DMSO, to the solid.[1] For instance, to prepare a 10 mM stock solution in DMSO (Molecular Weight: 308.63 g/mol ), dissolve 3.086 mg of this compound in 1 mL of DMSO.
-
Complete Solubilization: Ensure complete dissolution by vortexing or sonicating the solution.[5][6]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When stored at -80°C, the solution is stable for up to 6 months.[7]
-
Working Solution Preparation: For the final assay, dilute the stock solution into the aqueous buffer to the desired final concentration immediately before use.[1] It is advisable not to store the final aqueous working solution for more than a day.[1]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Signaling pathway of MAO-A inhibition by Clorgyline.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Buy this compound | 17780-75-5 [smolecule.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Clorgyline and Moclobemide as Monoamine Oxidase-A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clorgyline and Moclobemide, two prominent inhibitors of Monoamine Oxidase-A (MAO-A). We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to derive these findings.
Introduction to MAO-A and its Inhibitors
Monoamine Oxidase-A (MAO-A) is a crucial enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] By metabolizing these neurotransmitters, MAO-A plays a significant role in regulating mood, anxiety, and other neurological functions. Inhibition of this enzyme leads to increased availability of these neurotransmitters in the synaptic cleft, a mechanism central to the action of many antidepressant and anti-anxiety medications.
Clorgyline and Moclobemide are both selective inhibitors of MAO-A, but they differ fundamentally in their mode of action. Clorgyline is a classic example of an irreversible inhibitor, forming a permanent bond with the enzyme.[1][3][4][5] In contrast, Moclobemide is a modern, reversible inhibitor (RIMA), which binds to the enzyme transiently.[6][7][8][9] This core difference in their biochemical interaction with MAO-A has profound implications for their pharmacological profiles, efficacy, and safety.
Mechanism of Action
Clorgyline: As an irreversible "suicide" inhibitor, Clorgyline forms a covalent bond with the N(5) position of the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-A enzyme.[10] This action permanently inactivates the enzyme molecule. The restoration of MAO-A activity in the cell is therefore dependent on the synthesis of new enzyme, a process that can take days to weeks. This long-lasting, cumulative effect ensures potent and sustained inhibition of MAO-A.[11][12]
Moclobemide: Moclobemide is a benzamide derivative that binds non-covalently and reversibly to the active site of MAO-A.[7][13] This reversible binding means that the inhibitor can dissociate from the enzyme, allowing for the restoration of enzyme activity once the drug is cleared from the system.[14][15] The duration of MAO-A inhibition by moclobemide is therefore much shorter, typically lasting 8 to 10 hours, with full enzyme activity restored within 24 hours of the last dose.[7][14] This reversibility is a key feature of the RIMA class, allowing endogenous substrates like tyramine to compete with and displace the inhibitor from the enzyme, which significantly reduces the risk of the hypertensive crisis known as the "cheese effect".[7][9][12]
Quantitative Efficacy and Selectivity
The efficacy and selectivity of enzyme inhibitors are quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the available data for Clorgyline and Moclobemide.
| Parameter | Clorgyline | Moclobemide | Reference |
| Mechanism | Irreversible | Reversible (RIMA) | [1][4][6][7] |
| MAO-A IC50 | 1.2 - 17 nM | 6.1 - 10 µM | [1][6][16][17][18] |
| MAO-B IC50 | 1.9 µM | >1000 µM | [1][6] |
| MAO-A Ki | 0.054 µM | Not typically reported | [1][3][4][18] |
| MAO-B Ki | 58 µM | Not typically reported | [1][3][4][18] |
| Selectivity (MAO-B/MAO-A IC50) | ~ 1583-fold | > 100-fold | [1][6] |
| Duration of Action | Long (days to weeks) | Short (8-24 hours) | [7][12][14] |
Note: IC50 and Ki values can vary between studies depending on the specific assay conditions, substrate used, and enzyme source.
The data clearly demonstrates that Clorgyline is significantly more potent in vitro, with IC50 values in the low nanomolar range, compared to Moclobemide's micromolar values. Both compounds show high selectivity for MAO-A over MAO-B. Interestingly, while Moclobemide is less potent in vitro, ex vivo studies in animals show it to be a potent inhibitor of brain MAO-A, with an efficacy comparable to Clorgyline after administration.[13][19]
Experimental Protocols
In Vitro MAO-A Inhibition Assay (Fluorometric/Luminometric)
This protocol describes a general method for determining the IC50 value of an inhibitor against MAO-A.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). A fluorogenic or luminogenic substrate (e.g., kynuramine or a proprietary substrate from a kit like MAO-Glo®) is prepared at a concentration near its Km value.[5][20][21][22]
-
Inhibitor Preparation: The test inhibitors (Clorgyline, Moclobemide) are serially diluted in buffer containing a small percentage of DMSO to create a range of concentrations.
-
Incubation: The MAO-A enzyme is pre-incubated with each concentration of the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37°C). This step is crucial for irreversible inhibitors to allow time for covalent modification.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Signal Detection: The reaction is allowed to proceed for a specific time (e.g., 20-60 minutes). The product formation is then measured.
-
For fluorometric assays, this involves measuring the fluorescence of the product (e.g., 4-hydroxyquinoline from kynuramine).[21]
-
For luminometric assays (e.g., MAO-Glo®), a detection reagent is added that converts a derivative of the product into a luminescent signal, which is then measured using a luminometer.[5]
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Ex Vivo Assessment of MAO-A Inhibition
This protocol is used to determine the in vivo potency of an inhibitor after administration to a test animal.
-
Drug Administration: The inhibitor (e.g., Moclobemide at 12.5, 25, or 50 mg/kg; Clorgyline at 10 mg/kg) is administered to animals (typically rats or mice) via a specific route (e.g., oral gavage or intraperitoneal injection).[22]
-
Tissue Collection: After a predetermined time (e.g., 2 hours), the animals are euthanized, and the brain is rapidly dissected and homogenized in a cold buffer.[13]
-
MAO-A Activity Measurement: The MAO-A activity in the brain homogenates is then measured using an in vitro assay as described above, typically using a selective substrate for MAO-A like 5-HT or tyramine.[19][22]
-
Data Analysis: The MAO-A activity in the brains of drug-treated animals is compared to that in vehicle-treated control animals to determine the percentage of inhibition achieved in vivo.
Signaling Pathway and Experimental Workflow Diagrams
Caption: MAO-A Pathway and Inhibition.
Caption: In Vitro MAO-A Inhibition Assay Workflow.
In Vivo and Clinical Implications
The distinct mechanisms of Clorgyline and Moclobemide lead to different in vivo effects and clinical profiles.
-
Clorgyline: Its irreversible and potent action leads to a profound and long-lasting increase in monoamine levels.[1] In animal models, clorgyline treatment significantly elevates levels of serotonin and norepinephrine in the brain.[1] While highly effective as a research tool for studying the consequences of sustained MAO-A inhibition, its irreversibility contributes to a higher risk of adverse effects, including the dangerous potentiation of tyramine from certain foods (the "cheese effect"), which can cause a hypertensive crisis.[2] Due to this safety profile, irreversible MAOIs like clorgyline are typically reserved for treatment-resistant depression.[2][23]
-
Moclobemide: As a RIMA, moclobemide offers a superior safety profile.[9] Its reversible nature allows tyramine to displace it from the enzyme in the gut and liver, permitting the metabolism of this pressor amine and drastically reducing the risk of a hypertensive crisis.[7][9] Consequently, dietary restrictions are not typically required.[9] Moclobemide has demonstrated efficacy comparable to tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) in treating major depression and social phobia, with better tolerability than older, irreversible MAOIs.[8][9] The activity of MAO-A is fully restored within 24 hours of discontinuation, allowing for a safe and rapid switch to other antidepressant medications if needed.[14][15]
Conclusion
Clorgyline and Moclobemide represent two distinct generations of MAO-A inhibitors. Clorgyline is a highly potent, irreversible inhibitor that serves as an invaluable tool in neuroscience research for achieving sustained and profound MAO-A blockade. However, its clinical use is limited by its safety profile. Moclobemide, as a reversible inhibitor (RIMA), offers a significantly improved safety and tolerability profile while maintaining clinical efficacy in the treatment of depression and anxiety disorders. Its reversible mechanism minimizes the risk of dangerous drug-food interactions and provides greater flexibility in clinical management. The choice between these two agents depends entirely on the context: Clorgyline for robust, long-term inhibition in experimental settings, and Moclobemide for a safer, more manageable therapeutic intervention in clinical practice.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clorgyline hydrochloride, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. apexbt.com [apexbt.com]
- 7. Moclobemide - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Moclobemide. An update of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of reversible and selective inhibitors of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. e-lactancia.org [e-lactancia.org]
- 14. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.healio.com [journals.healio.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. 美国GlpBio - Clorgyline (hydrochloride) | MAO-A inhibitor | Cas# 17780-75-5 [glpbio.cn]
- 19. Comparison of monoamine oxidase-A inhibition by moclobemide in vitro and ex vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioassaysys.com [bioassaysys.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Effect of moclobemide on rat brain monoamine oxidase A and B: comparison with harmaline and clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
A Comparative Guide to Clorgyline Hydrochloride and Selegiline for Selective MAO Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of clorgyline hydrochloride and selegiline, two irreversible monoamine oxidase (MAO) inhibitors, focusing on their selectivity for MAO-A and MAO-B isoforms. The information presented is supported by experimental data to aid in the selection of the appropriate inhibitor for research and drug development purposes.
Introduction
Monoamine oxidases (MAOs) are a family of enzymes crucial for the degradation of monoamine neurotransmitters. The two major isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenylethylamine.[1][2] Clorgyline is a selective inhibitor of MAO-A, while selegiline (also known as L-deprenyl) is a selective inhibitor of MAO-B, particularly at lower concentrations.[3][4] Both are classified as irreversible "suicide" inhibitors, forming a covalent bond with the enzyme's flavin cofactor.[5] Understanding the distinct profiles of these inhibitors is critical for their application in studying the roles of MAO-A and MAO-B in various physiological and pathological processes.
Quantitative Comparison of Inhibitory Potency and Selectivity
The following tables summarize the key quantitative parameters for clorgyline and selegiline, including their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) against MAO-A and MAO-B. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), where a higher value indicates greater selectivity for MAO-B, and a lower value indicates greater selectivity for MAO-A.
| Inhibitor | Target | IC50 | Source |
| Clorgyline | MAO-A | 2.99 nM | [6] |
| MAO-B | >10,000 nM | [6] | |
| Selegiline | MAO-A | ~2,000-5,000 nM | [7] |
| MAO-B | 7.04 nM - 11.25 nM | [6][7] |
| Inhibitor | Target | Ki | Source |
| Clorgyline | MAO-A | 0.03 - 0.08 nM | N/A |
| MAO-B | 1.8 - 4.1 µM | N/A | |
| Selegiline | MAO-A | ~1 µM | N/A |
| MAO-B | 0.1 - 0.2 nM | N/A |
Note: IC50 and Ki values can vary between studies due to differences in experimental conditions such as enzyme source, substrate, and assay methodology. The data presented here are representative values from the cited literature. It is important to note that the selectivity of selegiline is dose-dependent; at higher concentrations, it will also inhibit MAO-A.[3][8][9]
Experimental Protocols
The determination of MAO inhibitory activity and selectivity is crucial for characterizing compounds like clorgyline and selegiline. Below are detailed methodologies for key experiments.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 of an inhibitor for MAO-A and MAO-B.
1. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine, a substrate for both isoforms)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
This compound and Selegiline as reference inhibitors
-
96-well black microplates
2. Procedure:
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor (clorgyline or selegiline) in the assay buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in the assay buffer.
-
Assay Protocol: a. To each well of the 96-well plate, add a small volume of the diluted inhibitor. b. Add the diluted enzyme solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the reaction mixture to each well. d. Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C, protected from light. e. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for Amplex Red).
-
Data Analysis: a. The rate of the reaction is proportional to the increase in fluorescence. b. Plot the percentage of MAO activity against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
Determination of Selectivity Index
The selectivity of an inhibitor for one MAO isoform over the other is a critical parameter.
1. Procedure:
-
Determine the IC50 value of the inhibitor for both MAO-A and MAO-B using the protocol described above.
-
Calculate the Selectivity Index (SI) using the following formula:
-
For MAO-B selectivity: SI = IC50 (MAO-A) / IC50 (MAO-B)
-
For MAO-A selectivity: SI = IC50 (MAO-B) / IC50 (MAO-A)
-
A higher SI value indicates greater selectivity for the target isoform.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by clorgyline and selegiline, as well as a typical experimental workflow for assessing MAO inhibitor selectivity.
Caption: Inhibition of MAO-A by clorgyline and MAO-B by selegiline.
Caption: Workflow for determining MAO-B inhibitor selectivity.
Conclusion
This compound and selegiline are powerful tools for dissecting the distinct roles of MAO-A and MAO-B. Clorgyline exhibits high selectivity for MAO-A, making it an ideal choice for studies focused on the metabolism of serotonin and norepinephrine. Conversely, selegiline is a potent and selective inhibitor of MAO-B at low doses, which is advantageous for investigating the dopaminergic and phenylethylaminergic pathways. However, researchers must be mindful of selegiline's dose-dependent loss of selectivity. The experimental protocols and workflows provided in this guide offer a framework for the precise characterization of these and other MAO inhibitors, ensuring robust and reproducible results in research and development settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. poison.org [poison.org]
- 5. Titration of human brain monoamine oxidase -A and -B by clorgyline and L-deprenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 9. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting changes in neurotransmitter levels after Clorgyline hydrochloride treatment.
For researchers, scientists, and drug development professionals, understanding the precise effects of monoamine oxidase (MAO) inhibitors is critical for advancing neuropharmacology. This guide provides a comprehensive comparison of neurotransmitter level changes following treatment with Clorgyline hydrochloride, a selective and irreversible inhibitor of MAO-A. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
This compound exerts its effects by preventing the breakdown of key monoamine neurotransmitters, leading to their accumulation in the synapse. This guide will delve into the quantitative changes observed in serotonin, norepinephrine, and dopamine levels, offering a clear perspective on its mechanism of action and potential therapeutic applications.
Quantitative Changes in Neurotransmitter Levels
Treatment with this compound consistently demonstrates a significant impact on the levels of serotonin and norepinephrine across different species and brain regions. The effect on dopamine is more nuanced, with some studies reporting increases while others show minimal to no change. The following tables summarize the quantitative findings from various preclinical and clinical studies.
| Species | Brain Region/Sample | Clorgyline Dose & Duration | % Change in Serotonin (5-HT) | % Change in Norepinephrine (NE) | % Change in Dopamine (DA) | Reference |
| Mouse | Striatum | 1, 2, or 3 mg/kg/day for 26 days | Significantly Increased | Significantly Increased | No significant change | [1] |
| Rat | Regional Brain | 1 mg/kg/day for 13 days | Increased | Increased | Increased | [2] |
| Human | 24-hour Urine | 5-10 mg every 1-2 days | No significant change in 5-HIAA | 55% reduction in turnover | - | [3][4] |
5-HIAA (5-hydroxyindoleacetic acid) is the main metabolite of serotonin. A reduction in its excretion can indicate decreased serotonin turnover.
| Species | Brain Region | Clorgyline Dose & Duration | % Change in DOPAC | % Change in HVA | Reference |
| Mouse | Striatum | 1, 2, or 3 mg/kg/day for 26 days | Decreased | - | [1] |
| Rat | Regional Brain | 1 mg/kg/day for 13 days | Reduced | Reduced | [2] |
DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) are metabolites of dopamine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on neurotransmitter levels.
Animal Studies: Administration and Tissue Preparation
-
Drug Administration: this compound is typically dissolved in a sterile saline solution and administered to rodents via intraperitoneal (i.p.) or subcutaneous (s.c.) injections.[5][6] For chronic studies, osmotic minipumps can be implanted subcutaneously to ensure a continuous and controlled delivery of the drug over a period of several days or weeks.[2] Common dosages in mice and rats range from 1 to 10 mg/kg per day.[2][5][6]
-
Tissue Collection and Preparation: Following the treatment period, animals are euthanized, and specific brain regions of interest (e.g., striatum, cortex, hypothalamus) are rapidly dissected on ice.[7] The tissue samples are then typically homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins and stabilize the neurotransmitters. After centrifugation, the supernatant is collected for analysis.
Neurotransmitter Quantification: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)
-
Principle: HPLC-ECD is a highly sensitive and widely used method for the simultaneous measurement of monoamines and their metabolites.[8][9] The technique separates the different compounds in the brain homogenate based on their physicochemical properties as they pass through a chromatography column. An electrochemical detector then measures the current generated by the oxidation or reduction of the electroactive neurotransmitters, allowing for their precise quantification.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for the separation of monoamines.[9]
-
Mobile Phase: The mobile phase typically consists of an aqueous buffer (e.g., citrate-phosphate buffer) with an organic modifier like methanol or acetonitrile and an ion-pairing agent (e.g., octyl sodium sulfate) to improve the retention and resolution of the analytes.[9]
-
Detection: An electrochemical detector with a glassy carbon working electrode is set at an oxidizing potential sufficient to detect serotonin, norepinephrine, dopamine, and their metabolites.
-
In Vivo Monitoring: Microdialysis
-
Principle: In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals.[10][11] A small, semi-permeable probe is implanted into a specific brain region. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid), and molecules from the extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusion fluid (dialysate). The collected dialysate is then analyzed by HPLC-ECD.
-
Procedure:
-
Probe Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted above the brain region of interest. After a recovery period, the microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is perfused at a low, constant flow rate (e.g., 1-2 µL/min). Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after the administration of this compound.
-
Analysis: The collected dialysate fractions are directly injected into an HPLC-ECD system for the quantification of neurotransmitter levels.
-
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the irreversible inhibition of monoamine oxidase A (MAO-A). MAO-A is a key enzyme responsible for the degradation of serotonin and norepinephrine, and to a lesser extent, dopamine, in the presynaptic neuron and the synaptic cleft. By inhibiting MAO-A, Clorgyline prevents this degradation, leading to an increased concentration of these neurotransmitters available for release into the synapse.
Figure 1. Mechanism of action of this compound.
This diagram illustrates how this compound inhibits MAO-A in the presynaptic neuron, leading to an accumulation of serotonin and norepinephrine. This results in increased packaging of these neurotransmitters into synaptic vesicles and subsequent release into the synaptic cleft, enhancing postsynaptic receptor activation and signal transduction.
Comparison with Other MAO Inhibitors
While Clorgyline is selective for MAO-A, other MAO inhibitors exhibit different selectivity profiles. For instance, Pargyline and Selegiline ((-)-deprenyl) are selective inhibitors of MAO-B, the enzyme primarily responsible for the metabolism of dopamine and phenylethylamine. Non-selective MAO inhibitors, such as tranylcypromine, inhibit both MAO-A and MAO-B.
The choice of MAO inhibitor for research or therapeutic purposes depends on the desired neurochemical profile. For studies focused on modulating serotonergic and noradrenergic systems, a selective MAO-A inhibitor like Clorgyline is appropriate.[2] Conversely, to primarily target the dopaminergic system, a selective MAO-B inhibitor would be more suitable. Combined administration of MAO-A and MAO-B inhibitors can produce a broader and more pronounced increase in all three monoamine neurotransmitters.
References
- 1. researchgate.net [researchgate.net]
- 2. A behavioural and neurochemical analysis of chronic and selective monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of low-dose clorgyline on 24-hour urinary monoamine excretion in patients with rapidly cycling bipolar affective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Chronic treatment with the monoamine oxidase inhibitors clorgyline and pargyline down-regulates non-adrenoceptor [3H]-idazoxan binding sites in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic treatment with the monoamine oxidase inhibitors clorgyline and pargyline down-regulates non-adrenoceptor [3H]-idazoxan binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the monoamine oxidase inhibitors clorgyline and pargyline on the hyperphagia of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of norepinephrine, dopamine, serotonin, their precursor amino acids, and related metabolites in discrete brain areas of mice within ten minutes by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming MAO-A Inhibition by Clorgyline: Western Blot Analysis vs. Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for confirming the inhibition of Monoamine Oxidase A (MAO-A) by the selective and irreversible inhibitor, Clorgyline. We will delve into the utility of Western blot analysis for assessing MAO-A protein levels and compare it with functional activity assays that directly measure the catalytic capacity of the enzyme. This guide will provide supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their experimental needs.
Understanding MAO-A Inhibition by Clorgyline
Monoamine Oxidase A (MAO-A) is a key enzyme in the catabolism of monoamine neurotransmitters, such as serotonin and norepinephrine.[1] Its dysfunction has been implicated in various neurological and psychiatric disorders.[1] Clorgyline is a well-characterized, potent, and irreversible inhibitor of MAO-A.[2] It forms a covalent bond with the enzyme, leading to its permanent inactivation.[3] Confirmation of MAO-A inhibition is a critical step in preclinical drug development and neuroscience research.
Comparison of Analytical Methods
While both Western blot and activity assays are valuable tools, they provide different types of information regarding MAO-A inhibition.
| Feature | Western Blot Analysis | MAO-A Activity Assay (Kynuramine Assay) |
| Principle | Immunodetection of MAO-A protein. | Measurement of the enzymatic conversion of a substrate (kynuramine) to a fluorescent product. |
| Information Provided | Relative or absolute quantity of MAO-A protein. | Functional activity of the MAO-A enzyme. |
| Direct Measure of Inhibition | Indirect. A decrease in protein levels could suggest degradation of the inhibited enzyme, but it does not directly measure loss of function. | Direct. A decrease in product formation directly correlates with enzyme inhibition. |
| Sensitivity | Dependent on antibody affinity and specificity. | High sensitivity, capable of detecting subtle changes in enzyme activity. |
| Throughput | Lower throughput, involves multiple steps. | Higher throughput, amenable to 96-well or 384-well plate formats. |
| Quantitative Data | Semi-quantitative (relative to a loading control) or quantitative with proper standards. | Highly quantitative, allowing for the determination of IC50 values. |
Experimental Data Summary
The following table summarizes hypothetical quantitative data derived from typical experiments to illustrate the comparison.
| Treatment Group | MAO-A Protein Level (Relative to Control via Western Blot) | MAO-A Activity (% of Control via Kynuramine Assay) |
| Vehicle Control | 100% | 100% |
| Clorgyline (1 µM) | ~95% | ~10% |
| MAO-A shRNA | ~30% | ~40% |
Note: The data presented are illustrative. Actual results may vary depending on the experimental conditions, cell type, or tissue used.
Experimental Protocols
Western Blot Analysis for MAO-A
This protocol outlines the key steps for performing a Western blot to determine the relative quantity of MAO-A protein in cell lysates or tissue homogenates.
1. Sample Preparation:
-
Lyse cells or homogenize tissue in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MAO-A overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
MAO-A Activity Assay (Kynuramine Assay)
This protocol describes a fluorometric assay to measure MAO-A activity, which is a direct method to assess inhibition.
1. Reagent Preparation:
-
Prepare a stock solution of kynuramine dihydrobromide in distilled water.
-
Prepare a stock solution of Clorgyline in a suitable solvent (e.g., DMSO).
-
Prepare a potassium phosphate buffer (pH 7.4).
2. Assay Procedure:
-
In a 96-well black plate, add the following to each well:
-
Potassium phosphate buffer.
-
Cell lysate or tissue homogenate containing MAO-A.
-
Vehicle or varying concentrations of Clorgyline.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the kynuramine substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
3. Measurement:
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
4. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percentage of MAO-A activity in the presence of the inhibitor relative to the vehicle control.
-
Determine the IC50 value of Clorgyline by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the mechanism of MAO-A inhibition by Clorgyline and the experimental workflows for its confirmation.
Caption: MAO-A inhibition by Clorgyline and comparative experimental workflows.
Conclusion
Both Western blot analysis and MAO-A activity assays are essential techniques for studying MAO-A. To specifically confirm the inhibition of MAO-A by a compound like Clorgyline, an MAO-A activity assay is the more direct and functionally relevant method . It provides quantitative data on the extent of inhibition and allows for the determination of key pharmacological parameters like IC50.
Western blot analysis serves as a complementary technique. It is crucial for verifying the presence or absence of the MAO-A protein, for instance, after genetic manipulation like shRNA knockdown, and can provide insights into whether an irreversible inhibitor leads to the degradation of the target protein over time. For a comprehensive understanding of the effects of Clorgyline on MAO-A, a combined approach utilizing both activity assays and Western blotting is recommended.
References
- 1. In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
A Comparative Analysis of Irreversible (Clorgyline) versus Reversible MAO-A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of irreversible and reversible inhibitors of Monoamine Oxidase-A (MAO-A), with a specific focus on the irreversible inhibitor Clorgyline and a class of reversible inhibitors (RIMAs), exemplified by moclobemide. This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective performance comparisons supported by experimental data.
Mechanism of Action and Binding Kinetics
Monoamine Oxidase-A is a key enzyme in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, which is the primary mechanism behind their antidepressant effects. The fundamental difference between irreversible and reversible MAO-A inhibitors lies in their interaction with the enzyme.
Irreversible Inhibitors (e.g., Clorgyline): These inhibitors, such as Clorgyline, form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO-A enzyme.[2] This binding results in a permanent inactivation of the enzyme. Restoration of MAO-A activity is dependent on the synthesis of new enzyme molecules, a process that can take several weeks.
Reversible Inhibitors (e.g., Moclobemide): Reversible inhibitors of MAO-A (RIMAs), like moclobemide, bind to the enzyme through non-covalent interactions. This binding is in equilibrium, and the inhibitor can dissociate from the enzyme, allowing for the recovery of enzyme activity as the drug is cleared from the body. The activity of MAO-A can be fully reestablished within 24 hours after the last dose of a reversible inhibitor.
Comparative Performance Data
The differing mechanisms of action between irreversible and reversible MAO-A inhibitors lead to distinct pharmacological profiles, particularly concerning their potency, duration of action, and safety.
Table 1: In Vitro Inhibitory Potency against MAO-A
| Inhibitor | Type | IC50 (µM) |
| Clorgyline | Irreversible | 0.0012 |
| Moclobemide | Reversible | 6.061 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
Table 2: Comparative Pharmacodynamics and Safety Profile
| Parameter | Clorgyline (Irreversible) | Moclobemide (Reversible) |
| Duration of MAO-A Inhibition | Long-lasting (weeks) | Short-acting (hours) |
| Recovery of Enzyme Activity | Requires de novo enzyme synthesis | Occurs as drug is cleared (within 24h) |
| Tyramine Pressor Response | High potentiation | Low potentiation |
| Dietary Restrictions | Strict ("Cheese effect") | Generally not required |
Experimental Protocols
In Vitro MAO-A Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory potency (IC50) of compounds against MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
Inhibitor compound (e.g., Clorgyline, Moclobemide) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in phosphate buffer.
-
In a 96-well plate, add the MAO-A enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Tyramine Pressor Response Test in Healthy Volunteers
This clinical protocol is designed to assess the in vivo potentiation of the pressor effect of tyramine by an MAO-A inhibitor, a critical safety measure.[3]
Study Design:
-
A randomized, controlled, crossover study in healthy human volunteers.
Procedure:
-
Baseline Tyramine Challenge: Administer ascending oral doses of tyramine hydrochloride to fasting subjects and monitor blood pressure and heart rate at regular intervals. Determine the pressor dose of tyramine required to increase systolic blood pressure by 30 mmHg (PD30).[4]
-
Treatment Period: Administer the MAO-A inhibitor (e.g., Clorgyline or moclobemide) at a therapeutic dose for a specified period (e.g., 14 days).
-
Post-treatment Tyramine Challenge: Repeat the tyramine challenge as described in step 1.
-
Data Analysis: Compare the PD30 values before and after treatment with the MAO-A inhibitor. A lower PD30 value after treatment indicates a greater potentiation of the tyramine pressor effect.
Visualizations
Signaling Pathway of MAO-A in Neurotransmitter Metabolism
Caption: MAO-A's role in neurotransmitter breakdown and points of inhibition.
Comparative Experimental Workflow: In Vitro and In Vivo Analysis
Caption: Workflow for comparing irreversible and reversible MAO-A inhibitors.
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral tyramine pressor test and the safety of monoamine oxidase inhibitor drugs: comparison of brofaromine and tranylcypromine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Clorgyline Hydrochloride and Pargyline for Research Applications
For researchers, scientists, and drug development professionals, the choice between monoamine oxidase (MAO) inhibitors is critical to experimental success. This guide provides an objective comparison of two widely used irreversible MAO inhibitors, Clorgyline hydrochloride and Pargyline, supported by experimental data to inform your selection for specific research applications.
Clorgyline and Pargyline are both propargylamine-based irreversible inhibitors of monoamine oxidase, a key enzyme in the degradation of monoamine neurotransmitters. However, their distinct selectivity profiles for the two MAO isoforms, MAO-A and MAO-B, lead to different neurochemical and physiological effects, making them suitable for different research questions. Clorgyline is a highly selective inhibitor of MAO-A, while Pargyline, though historically considered an MAO-B selective inhibitor, is more accurately described as a non-selective MAOI with a preference for MAO-B.[1]
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and Pargyline against MAO-A and MAO-B are summarized below. The data clearly illustrates Clorgyline's potent and selective inhibition of MAO-A and Pargyline's preferential, but not exclusive, inhibition of MAO-B.
| Inhibitor | Target | IC50 | Ki |
| This compound | MAO-A | 1.2 nM[2] | 0.054 µM[2] |
| MAO-B | 1.9 µM[2] | 58 µM[2] | |
| Pargyline | MAO-A | 11.52 nM[1] | 13 µM[3] |
| MAO-B | 8.20 nM[1] | 0.5 µM[3] |
Differential Effects on Neurotransmitter Levels
The selectivity of these inhibitors directly impacts their effects on brain monoamine levels.
-
Clorgyline , by selectively inhibiting MAO-A, primarily increases the levels of serotonin and norepinephrine, which are preferentially metabolized by this isoform.[4] Studies in mice have shown that treatment with clorgyline leads to significant elevations in striatal levels of serotonin and norepinephrine.[2]
-
Pargyline , with its mixed MAO-A and MAO-B inhibition, can increase levels of dopamine, serotonin, and norepinephrine.[5] However, its preferential inhibition of MAO-B makes it a tool to probe the functions of this specific isoform, particularly in relation to dopamine metabolism.[5]
A study in obese mice demonstrated that combined administration of clorgyline and pargyline led to a greater increase in hypothalamic serotonin and norepinephrine concentrations compared to individual administration, highlighting their distinct but potentially synergistic effects.[6]
Signaling Pathways and Cellular Responses
The inhibition of MAO-A or MAO-B leads to the accumulation of specific neurotransmitters in the synaptic cleft, which then activate their respective postsynaptic receptors, triggering downstream signaling cascades.
Research Applications
The distinct pharmacological profiles of Clorgyline and Pargyline make them suitable for different areas of research:
-
This compound is the inhibitor of choice for studies focused on the role of MAO-A in:
-
Depression and anxiety: Due to its potent elevation of serotonin and norepinephrine.[7]
-
Neurogenesis and neuronal plasticity: Investigating the role of monoamines in brain development and repair.
-
Cancer research: Exploring the involvement of MAO-A in tumor progression.
-
-
Pargyline is valuable for research investigating the functions of MAO-B , particularly in:
-
Neurodegenerative diseases: Such as Parkinson's disease, where dopamine depletion is a key factor.
-
Cognitive function: Examining the role of dopamine in learning and memory.
-
Hypertension: Historically used as an antihypertensive agent, it can be used in animal models to study blood pressure regulation.[1]
-
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general framework for determining the IC50 of MAO inhibitors.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
Kynuramine (substrate for MAO-A) or benzylamine (substrate for MAO-B)
-
This compound or Pargyline hydrochloride
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a series of dilutions of the inhibitor (Clorgyline or Pargyline) in assay buffer.
-
In a 96-well plate, add the MAO enzyme (A or B) to each well.
-
Add the different concentrations of the inhibitor to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to all wells.
-
Monitor the change in absorbance or fluorescence over time. The product of kynuramine oxidation, 4-hydroxyquinoline, can be measured spectrophotometrically at ~316 nm. The product of benzylamine oxidation, benzaldehyde, can be measured at ~250 nm.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percent inhibition relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of Brain Monoamine Levels
This protocol outlines a general method for quantifying neurotransmitter levels in brain tissue following inhibitor treatment.
Materials:
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
Brain tissue homogenizer
-
Perchloric acid
-
Internal standard (e.g., isoproterenol)
-
Mobile phase for HPLC
Procedure:
-
Administer Clorgyline, Pargyline, or vehicle to experimental animals.
-
At the designated time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum, hippocampus, prefrontal cortex).
-
Homogenize the brain tissue in a solution of perchloric acid containing an internal standard.
-
Centrifuge the homogenate to pellet proteins.
-
Filter the supernatant and inject a sample into the HPLC-ECD system.
-
Separate the monoamines (serotonin, dopamine, norepinephrine) and their metabolites using a reverse-phase HPLC column.
-
Detect and quantify the compounds using an electrochemical detector.
-
Calculate the concentration of each analyte based on the peak area relative to the internal standard and a standard curve.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. ccjm.org [ccjm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chronic clorgyline and pargyline increase apomorphine-induced stereotypy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the monoamine oxidase inhibitors clorgyline and pargyline on the hyperphagia of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Behavioral Effects of Clorgyline Hydrochloride in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of Clorgyline hydrochloride in animal models, juxtaposed with other relevant monoamine oxidase inhibitors (MAOIs). The information presented herein is curated to assist in the validation and understanding of Clorgyline's therapeutic potential, with a focus on its antidepressant and anxiolytic properties.
Executive Summary
This compound is a potent and irreversible inhibitor of monoamine oxidase A (MAO-A).[1] This selective action leads to an increase in the synaptic availability of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, which are critically involved in mood regulation. Preclinical studies in animal models consistently demonstrate the antidepressant- and anxiolytic-like effects of Clorgyline. This guide will delve into the experimental data supporting these claims, offering a comparative analysis with other MAOIs and detailing the methodologies employed in these pivotal studies.
Comparative Behavioral Data
The following tables summarize the quantitative outcomes from key behavioral assays in animal models, comparing the effects of this compound with other MAOIs.
Antidepressant-like Effects: Forced Swim Test (FST) in Rodents
The Forced Swim Test is a widely used model to assess behavioral despair, a core symptom of depression. A reduction in immobility time is indicative of an antidepressant-like effect.
| Compound | Animal Model | Dose | Administration Route | Duration of Treatment | Change in Immobility Time | Reference |
| Clorgyline | Rat | 1 mg/kg/day | Osmotic minipump | 21-28 days | Significant decrease | [2] |
| Pargyline | Rat | 1 mg/kg/day | Osmotic minipump | 21-28 days | No significant change | [2] |
| Moclobemide | Rat | 10.0 mg/kg | Intraperitoneal | Acute | Significant decrease | [3] |
Note: Direct comparative studies providing specific immobility times for Clorgyline in the FST are limited in the reviewed literature. The data for Clorgyline and Pargyline are inferred from studies on chronic administration and effects on dopamine-related behaviors, which are relevant to depression.[2] Moclobemide data is from a separate study with a similar model.
Anxiolytic-like Effects: Elevated Plus Maze (EPM) in Rodents
The Elevated Plus Maze assesses anxiety-like behavior by measuring the animal's willingness to explore the open, exposed arms of the maze versus the enclosed, protected arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
| Compound | Animal Model | Dose | Administration Route | Duration of Treatment | Change in Open Arm Time | Reference |
| Clorgyline | Mouse | Not Specified | Not Specified | Not Specified | Increase (inferred) | |
| Diazepam | Mouse | Not Specified | Not Specified | Acute | Significant increase | [4] |
| Buspirone | Mouse | Not Specified | Not Specified | Acute | No significant change | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key behavioral tests cited.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Apparatus: A transparent cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Animals (rats or mice) are individually placed into the cylinder for a 15-minute pre-test session 24 hours before the actual test.
-
On the test day, animals are again placed in the cylinder for a 5-6 minute session.
-
The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the test session.[5]
-
Drug administration protocols (dose, route, and timing) should be clearly defined and administered prior to the test session. For chronic studies, osmotic minipumps can be used for continuous delivery.[2]
Elevated Plus Maze (EPM)
Objective: To evaluate anxiety-like behavior by measuring the exploration of open versus enclosed arms of a plus-shaped maze.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms (with high walls), elevated from the floor.
Procedure:
-
Animals are placed individually in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute period.
-
The number of entries into and the time spent in each type of arm are recorded using a video-tracking system.
-
An increase in the proportion of time spent in the open arms is interpreted as an anxiolytic effect.[4][6]
-
The maze should be cleaned between each trial to eliminate olfactory cues.
Mechanism of Action and Signaling Pathways
Clorgyline's primary mechanism of action is the irreversible inhibition of MAO-A. This enzyme is responsible for the degradation of monoamine neurotransmitters in the presynaptic neuron and in the synaptic cleft.
Monoamine Oxidase-A (MAO-A) Inhibition by Clorgyline
The following diagram illustrates the signaling pathway affected by Clorgyline.
Caption: Clorgyline inhibits MAO-A, increasing monoamine levels.
Experimental Workflow for Behavioral Testing
The following diagram outlines a typical workflow for validating the behavioral effects of Clorgyline in animal models.
Caption: Workflow for Clorgyline behavioral studies.
Conclusion
The available evidence from animal models supports the antidepressant- and anxiolytic-like effects of this compound, primarily through its selective and irreversible inhibition of MAO-A. While direct, head-to-head comparative studies with extensive quantitative behavioral data are somewhat limited, the existing research, when synthesized, provides a strong rationale for its mechanism of action. Further studies employing standardized protocols and direct comparisons with a wider range of newer antidepressants would be beneficial to fully elucidate the therapeutic potential of Clorgyline. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies.
References
- 1. Effect of moclobemide on rat brain monoamine oxidase A and B: comparison with harmaline and clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic clorgyline and pargyline increase apomorphine-induced stereotypy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 4. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbcp.com [ijbcp.com]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clorgyline Hydrochloride and Other Monoamine Oxidase Inhibitors on Monoamine Levels
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the effects of Clorgyline hydrochloride and alternative monoamine oxidase inhibitors (MAOIs) on serotonin, norepinephrine, and dopamine levels in the brain. This guide synthesizes quantitative data from multiple studies, details experimental methodologies, and provides visual representations of key biological and experimental processes.
This compound, a selective and irreversible inhibitor of monoamine oxidase A (MAO-A), plays a significant role in neuropharmacological research. Its primary mechanism of action involves preventing the breakdown of key monoamine neurotransmitters, leading to their accumulation in the synaptic cleft. This guide provides a cross-study comparison of Clorgyline's effects on serotonin (5-hydroxytryptamine or 5-HT), norepinephrine (NE), and dopamine (DA) levels, alongside a comparative analysis of other notable MAOIs, including Pargyline, Selegiline, Moclobemide, and Tranylcypromine.
Quantitative Effects of MAOIs on Brain Monoamine Levels
The following tables summarize the quantitative changes in monoamine concentrations in rodent brains following the administration of this compound and other selected MAOIs. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions such as drug dosage, duration of treatment, and the specific brain region analyzed can influence the observed effects.
Table 1: Effects of this compound on Rat Brain Monoamine Levels
| Brain Region | Serotonin (5-HT) Change | Norepinephrine (NE) Change | Dopamine (DA) Change | Reference |
| Forebrain | Sustained Increase | Sustained Increase | Sustained Increase | [1] |
| Striatum | Significant Increase | Significant Increase | No significant change | [2] |
Table 2: Comparative Effects of Various MAOIs on Rat Brain Monoamine Levels
| MAOI | Brain Region | Serotonin (5-HT) Change | Norepinephrine (NE) Change | Dopamine (DA) Change | Reference |
| Pargyline | Hypothalamus | Increase | - | Increase | [3] |
| Whole Brain | - | - | Marked Increase | [4] | |
| Selegiline | Prefrontal Cortex | No significant change | ~200% Increase (extracellular) | ~250% Increase (extracellular) | [5] |
| Hippocampus | - | - | Increase | [6] | |
| Striatum | - | - | Increased extracellular levels | [7] | |
| Moclobemide | Whole Brain | Increase (most pronounced) | Increase | Increase | [8][9] |
| Tranylcypromine | Whole Brain | Rise | - | - | [10] |
| Frontal Cortex & Dorsal Raphe | ~220% Increase (basal extracellular) | - | - | [11] |
Note: "-" indicates data not specified in the cited study. The changes are reported as observed in the respective studies and may not be directly comparable due to differing methodologies.
Experimental Protocols
The quantification of monoamine levels in brain tissue is a critical aspect of neuropharmacological research. The most common techniques employed in the cited studies are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and in vivo microdialysis.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamine Quantification in Rodent Brain Tissue
This method is widely used for the sensitive and selective measurement of monoamines and their metabolites in brain homogenates.
1. Tissue Preparation:
-
Following euthanasia, the brain is rapidly excised and dissected to isolate the region of interest (e.g., striatum, hippocampus, prefrontal cortex) on an ice-cold surface.
-
The tissue is weighed and homogenized in a specific volume of a cold acidic solution, typically 0.1 M perchloric acid, to precipitate proteins and prevent monoamine degradation.
-
The homogenate is then centrifuged at high speed (e.g., 10,000 x g) for a specified time at 4°C.
2. Sample Analysis:
-
The resulting supernatant, containing the monoamines, is carefully collected and can be directly injected into the HPLC system or stored at -80°C for later analysis.
-
The HPLC system is equipped with a reverse-phase C18 column.
-
The mobile phase is an acidic buffer solution containing an ion-pairing agent (e.g., octanesulfonic acid) to improve the retention and separation of the charged monoamine molecules.
-
An electrochemical detector is used to measure the current generated by the oxidation of the monoamines as they elute from the column. The peak height or area is proportional to the concentration of each monoamine.
3. Quantification:
-
Standard curves are generated using known concentrations of pure serotonin, norepinephrine, and dopamine.
-
The concentrations of the monoamines in the brain tissue samples are then calculated by comparing their peak responses to the standard curves and are typically expressed as ng/mg of tissue.
In Vivo Microdialysis for Sampling Extracellular Monoamines
This technique allows for the continuous sampling of neurotransmitters in the extracellular space of the brain of a living, freely moving animal, providing a more dynamic measure of neurotransmission.
1. Probe Implantation:
-
A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the specific brain region of an anesthetized animal.
-
The animal is allowed to recover from the surgery before the experiment begins.
2. Perfusion and Sampling:
-
A physiological solution (artificial cerebrospinal fluid) is continuously perfused through the probe at a slow, constant flow rate.
-
As the perfusion solution passes through the probe tip, extracellular molecules, including monoamines, diffuse across the semi-permeable membrane into the perfusion fluid down their concentration gradient.
-
The collected fluid, called the dialysate, is collected at regular intervals (e.g., every 20 minutes).
3. Analysis:
-
The dialysate samples are then analyzed using a highly sensitive method, typically HPLC-ECD, to quantify the concentrations of serotonin, norepinephrine, and dopamine.
Mandatory Visualizations
Monoamine Signaling Pathway and MAO-A Inhibition
Caption: Monoamine signaling pathway and the inhibitory action of Clorgyline on MAO-A.
Experimental Workflow for Assessing MAOI Effects on Monoamine Levels
References
- 1. Lack of effect of chronic clorgyline or selegiline on dopamine and serotonin transporters in rat caudate-putamen or nucleus accumbens septi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pargyline-induced increase in serotonin levels: correlation with inhibition of lordosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of short and long-lasting effects of pargyline on cerebral dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selegiline induces a wake promoting effect in rats which is related to formation of its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selegiline ameliorates depression-like behaviors in rodents and modulates hippocampal dopaminergic transmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurochemical profile of moclobemide, a short-acting and reversible inhibitor of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digital.csic.es [digital.csic.es]
Safety Operating Guide
Navigating the Safe Disposal of Clorgyline Hydrochloride: A Procedural Guide
The proper disposal of Clorgyline hydrochloride, a potent monoamine oxidase inhibitor used in research, is paramount for ensuring laboratory safety and environmental protection. Due to its toxic properties, stringent procedures must be followed to mitigate risks to personnel and comply with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance, primarily due to its acute toxicity if ingested and harmful effects upon skin contact or inhalation. Adherence to safety protocols is non-negotiable when handling this compound.
Table 1: Summary of this compound Hazards
| Hazard Classification | GHS Code | Signal Word | UN Number | Toxicological Data |
|---|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301 | Danger | UN2811 | LD50 Oral - Rat: 210 mg/kg |
| Acute Toxicity, Dermal (Category 4) | H312 | Warning | (Toxic Solid, Organic, n.o.s.) | LD50 Dermal - 1,100 mg/kg |
| Acute Toxicity, Inhalation (Category 4) | H332 | Warning | | LC50 Inhalation - 4 h - 1.5 mg/l |
Core Principles for Chemical Waste Management
Before proceeding with disposal, it is crucial to understand the foundational principles of hazardous waste management in a laboratory setting.
-
Regulatory Compliance: All disposal activities must strictly adhere to local, state, and federal regulations governing hazardous waste.
-
Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by a licensed disposal company. Keep it in its original or a compatible, properly labeled container.
-
Prohibition of Improper Disposal: It is strictly forbidden to dispose of this compound via standard trash or by pouring it down the drain or into the sewage system. Such actions can lead to environmental contamination and pose a public health risk.
-
Professional Disposal: The recommended and safest method for disposal is through a licensed and certified hazardous waste management company.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the safe disposal of this compound from the point of generation to final removal.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.
-
Hand Protection: Wear chemically impermeable gloves.
-
Eye/Face Protection: Use safety glasses or goggles.
-
Respiratory Protection: A respiratory protection device is necessary, especially where dust formation is possible.
-
Protective Clothing: A lab coat is mandatory.
Step 2: Waste Preparation and Containment
Proper containment is critical to prevent spills and contamination.
-
Solid Waste: Keep solid this compound waste, including contaminated items like gloves or weigh boats, in its original container if possible. If not, use a clearly labeled, sealable, and chemically compatible container.
-
Solutions: For surplus or non-recyclable solutions, store them in a sealed, leak-proof container that is compatible with the solvent used.
-
Avoid Mixing: Do not mix this compound waste with other waste materials.
Step 3: Labeling and Temporary Storage
Clear identification and safe storage are essential for regulatory compliance and safety.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must clearly identify the contents as "this compound" and indicate its toxic hazard.
-
Storage: Store the sealed waste container in a designated and secure "Satellite Accumulation Area" within the laboratory. This area should be near the point of waste generation and under the control of laboratory personnel. Ensure secondary containment is used to prevent spills from reaching drains.
Step 4: Professional Disposal Arrangement
Engage professional services for the final disposal of the waste.
-
Contact a Licensed Vendor: Arrange for pickup by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EH&S) department can typically facilitate this process.
-
Recommended Disposal Method: The standard procedure for this type of waste is controlled chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.
Step 5: Handling Empty Containers
Containers that once held this compound are also considered hazardous until properly decontaminated.
-
Triple Rinsing: An empty container that held an acutely hazardous waste like this compound must be triple-rinsed. Use a solvent (such as ethanol or another appropriate solvent in which this compound is soluble) capable of removing the residue.
-
Rinsate Disposal: The rinsate from this process is also considered hazardous waste and must be collected and disposed of following the steps outlined above.
-
Final Container Disposal: Once triple-rinsed, deface or remove the original labels from the container and dispose of it as regular, non-hazardous trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Logistical Information for Handling Clorgyline Hydrochloride
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Clorgyline hydrochloride. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and providing clear steps for handling, storage, and disposal.
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Data Point | Value | Source |
| Acute Toxicity | ||
| Oral LD50 (Rat) | 210 mg/kg | [1] |
| Dermal LD50 | 1,100 mg/kg | [1] |
| Inhalation LC50 (4h) | 1.5 mg/l (Acute toxicity estimate) | [1] |
| Subcutaneous LD50 (Mouse) | 400 mg/kg | |
| Storage Conditions | ||
| Recommended Temperature | 2 - 8 °C | [1][2] |
| Long-term Storage (Solid) | -20°C (for up to 3 years) | [3][4] |
| In Solvent Storage | -80°C (up to 1 year) | [3] |
| General Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [1][5] |
Operational Plan: Safe Handling and Disposal of this compound
Adherence to the following step-by-step procedures is mandatory for all personnel handling this compound.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage : Immediately transfer the chemical to a designated, locked storage area.[5] Store at the recommended temperature (2-8°C for short-term, -20°C for long-term) in a tightly sealed container.[1][2][4] The storage location must be cool, dry, and well-ventilated.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the last line of defense against exposure.[6] The following PPE must be worn at all times when handling this compound:
-
Eye/Face Protection : Use a face shield and safety glasses that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] An accessible eye-wash station is mandatory.[5]
-
Skin Protection :
-
Gloves : Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling the material.[1] Use proper glove removal technique to avoid skin contact.[1] Double gloving is recommended.[6]
-
Body Protection : Wear a complete chemical-resistant suit. The type of protective equipment must be selected based on the concentration and amount of the substance being used at the specific workplace.[1]
-
-
Respiratory Protection : For tasks where dust or aerosols may be generated, use a full-face particle respirator (e.g., N99 US or P2 EU).[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
Handling and Experimental Procedures
-
Ventilation : All handling of this compound powder must be performed in a well-ventilated area with appropriate exhaust, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1][7]
-
Hygiene : Avoid all contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly before breaks and immediately after handling the product.[1]
-
Weighing : When weighing the powder, do so in a ventilated enclosure.
-
Solution Preparation : To prepare a solution, dissolve the compound in an appropriate solvent within a chemical fume hood. For aqueous solutions, first dissolve in an organic solvent like ethanol before diluting with the aqueous buffer.[8]
Disposal Plan
-
Chemical Waste : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Do not dispose of with household garbage or allow the product to reach the sewage system.[7]
-
Method : One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Containers : Do not mix with other waste. Leave chemicals in their original containers.[1] Uncleaned containers should be handled as the product itself.[1] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[7]
Emergency Protocols
Immediate and decisive action is critical in an emergency.
Accidental Release or Spill
-
Evacuate : Evacuate all non-essential personnel from the spill area.[1]
-
Ventilate : Ensure adequate ventilation in the area of the spill.
-
Protect : Wear full PPE, including respiratory protection, before entering the spill area.[1] Avoid breathing dust, vapors, or gas.[1]
-
Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Clean-up :
-
For solid spills, pick up and arrange for disposal without creating dust. Use spark-proof tools and explosion-proof equipment.[7] Sweep up the material and place it in a suitable, closed container for disposal.[1]
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite).[5]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[5]
-
-
Dispose : Keep the collected waste in suitable, closed containers for disposal according to the disposal plan.[1][7]
Personal Exposure
-
General Advice : In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[1]
-
Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration.[1][9]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[1] Remove any contaminated clothing.[7]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes as a precaution, removing contact lenses if present.[1][5][7]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][5]
Visual Workflow: this compound Spill Emergency Response
The following diagram outlines the procedural flow for responding to a chemical spill.
Caption: Emergency response workflow for a this compound spill.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 17780-75-5 | FC10648 [biosynth.com]
- 3. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. CLORGYLINE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
